molecular formula C10H13NO2 B7963539 2-Amino-2-(3-ethylphenyl)acetic acid

2-Amino-2-(3-ethylphenyl)acetic acid

Cat. No.: B7963539
M. Wt: 179.22 g/mol
InChI Key: KHSQPHBGRLWQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(3-ethylphenyl)acetic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-(3-ethylphenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(3-ethylphenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-2-(3-ethylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-7-4-3-5-8(6-7)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSQPHBGRLWQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Amino-2-(3-ethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Amino-2-(3-ethylphenyl)acetic acid, a non-canonical amino acid with significant potential in medicinal chemistry and drug development. Recognizing the importance of such unique building blocks, this document details and contrasts two primary, robust synthetic strategies: the Strecker synthesis and the Bucherer-Bergs synthesis. Both methods commence with the readily available precursor, 3-ethylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, offering not only step-by-step protocols but also a critical analysis of the underlying chemical principles, reaction mechanisms, and considerations for process optimization. The content is structured to provide a deep, actionable understanding of the synthesis, purification, and characterization of this important molecule.

Introduction: The Significance of Non-Canonical Amino Acids

Non-canonical amino acids (ncAAs) are pivotal in modern drug discovery and peptide-based therapeutics.[][2] Their incorporation into peptide chains can confer advantageous properties such as enhanced metabolic stability, improved receptor-binding affinity and selectivity, and unique conformational constraints.[] 2-Amino-2-(3-ethylphenyl)acetic acid, as a derivative of phenylglycine, represents a valuable scaffold for introducing specific steric and electronic properties into bioactive molecules. Its synthesis is therefore a topic of considerable interest for medicinal chemists seeking to expand their molecular toolkit.

The choice of synthetic route is critical and depends on factors such as desired scale, available reagents, and purification capabilities. This guide focuses on two classical, yet highly effective, multicomponent reactions that provide reliable access to the target amino acid.

The Strategic Precursor: 3-Ethylbenzaldehyde

Both synthetic pathways detailed herein utilize 3-ethylbenzaldehyde as the common starting material. This aromatic aldehyde is commercially available and serves as the foundational block for constructing the phenylglycine framework.[3][4]

Physicochemical Properties of 3-Ethylbenzaldehyde:

PropertyValue
Molecular Formula C₉H₁₀O
Molecular Weight 134.18 g/mol [3]
Boiling Point 214.3 °C at 760 mmHg[3]
Density 1.001 g/cm³[3]
Appearance Colorless to pale yellow liquid[3]
CAS Number 34246-54-3[5]

The ethyl group at the meta position of the benzene ring is a key structural feature that will be carried through the synthesis to the final amino acid product.

Comparative Analysis of Synthetic Routes

Two principal, time-tested methodologies for the synthesis of α-amino acids from carbonyl compounds are the Strecker synthesis and the Bucherer-Bergs synthesis.[6] Both are multicomponent reactions that efficiently construct the core amino acid structure.

The Strecker Synthesis: A Direct Route to α-Aminonitriles

The Strecker synthesis, first described by Adolph Strecker in 1850, is a two-step process that converts an aldehyde into an α-amino acid.[7][8] The reaction proceeds through an α-aminonitrile intermediate.[9][10]

Overall Transformation:

Caption: Overall workflow of the Strecker synthesis.

Mechanistic Insights: The first stage involves the formation of an imine from 3-ethylbenzaldehyde and ammonia (generated in situ from ammonium chloride), which is then attacked by a cyanide nucleophile to form the α-aminonitrile.[11] The subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired carboxylic acid functionality.[8][9]

The Bucherer-Bergs Synthesis: A Pathway via a Hydantoin Intermediate

The Bucherer-Bergs reaction provides an alternative route, proceeding through a stable, often crystalline, hydantoin intermediate.[12][13] This can be advantageous for purification.

Overall Transformation:

Caption: Overall workflow of the Bucherer-Bergs synthesis.

Mechanistic Insights: This reaction involves the condensation of the aldehyde with ammonium carbonate and potassium cyanide.[13] A plausible mechanism involves the formation of a cyanohydrin, followed by reaction with ammonia to give an aminonitrile, which then reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a carbamic acid intermediate that cyclizes to the hydantoin.[12][14] The hydantoin is then hydrolyzed, typically with a strong base, to yield the amino acid.[6][15]

Head-to-Head Comparison
FeatureStrecker SynthesisBucherer-Bergs Synthesis
Intermediate α-AminonitrileHydantoin
Reagents Aldehyde, KCN, NH₄ClAldehyde, KCN, (NH₄)₂CO₃
Intermediate Stability Can be less stableGenerally stable, often crystalline
Hydrolysis Conditions Acid or baseTypically strong base
Advantages Often higher initial yields of the intermediate.[6]Stable intermediate allows for easier purification.[6]
Considerations Handling of potentially unstable aminonitrile.Requires a separate, often harsh, hydrolysis step for the stable hydantoin ring.[6]

The choice between these two methods will ultimately depend on the specific laboratory capabilities and the desired purity of the final product. The Bucherer-Bergs route, with its stable intermediate, can be particularly useful for ensuring high purity.

Detailed Experimental Protocols

The following protocols are illustrative and may require optimization based on specific laboratory conditions and desired scale.

Protocol 1: Strecker Synthesis of 2-Amino-2-(3-ethylphenyl)acetic acid

Step 1: Synthesis of 2-Amino-2-(3-ethylphenyl)acetonitrile

  • In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add 3-ethylbenzaldehyde (1.0 equivalent).

  • A solution of potassium cyanide (1.1 equivalents) in water is added dropwise to the stirred mixture at a temperature maintained between 0-5 °C. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The formation of the aminonitrile may be observed as a precipitate or an oily layer. The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-amino-2-(3-ethylphenyl)acetonitrile.

Step 2: Hydrolysis to 2-Amino-2-(3-ethylphenyl)acetic acid

  • The crude aminonitrile from Step 1 is transferred to a round-bottom flask.

  • Concentrated hydrochloric acid is added, and the mixture is heated to reflux for 4-8 hours. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The pH of the solution is carefully adjusted to the isoelectric point of the amino acid (typically around pH 5-6) using a base (e.g., ammonium hydroxide or sodium hydroxide). This will cause the amino acid to precipitate out of the solution.

  • The precipitated solid is collected by filtration, washed with cold water and then with a small amount of a water-miscible organic solvent (e.g., ethanol or acetone) to aid in drying.

  • The product is dried under vacuum to yield 2-amino-2-(3-ethylphenyl)acetic acid.

Protocol 2: Bucherer-Bergs Synthesis of 2-Amino-2-(3-ethylphenyl)acetic acid

Step 1: Synthesis of 5-(3-Ethylphenyl)hydantoin

  • In a pressure-rated vessel or a sealed flask, combine 3-ethylbenzaldehyde (1.0 equivalent), potassium cyanide (1.5 equivalents), and ammonium carbonate (3.0 equivalents) in a mixture of ethanol and water.

  • The vessel is securely sealed and heated to 60-80 °C with vigorous stirring for 6-12 hours.

  • After cooling to room temperature, the reaction mixture is often diluted with water, and the precipitated 5-(3-ethylphenyl)hydantoin is collected by filtration.

  • The crude hydantoin can be recrystallized from a suitable solvent (e.g., ethanol or water) to obtain a purified, stable intermediate.

Step 2: Hydrolysis to 2-Amino-2-(3-ethylphenyl)acetic acid

  • The purified 5-(3-ethylphenyl)hydantoin is suspended in an aqueous solution of a strong base, such as barium hydroxide or sodium hydroxide (typically 2-4 equivalents).

  • The mixture is heated to reflux for an extended period (12-48 hours) to ensure complete cleavage of the hydantoin ring.

  • After cooling, the reaction mixture is acidified. If barium hydroxide was used, sulfuric acid is added to precipitate barium sulfate, which is then removed by filtration. If sodium hydroxide was used, an acid like hydrochloric acid is used.

  • The pH of the filtrate is then carefully adjusted to the isoelectric point to precipitate the amino acid.

  • The product is collected by filtration, washed, and dried as described in the Strecker synthesis protocol.

Purification and Characterization

Regardless of the synthetic route, the final product requires purification and thorough characterization to confirm its identity and purity.

Purification Techniques
  • Recrystallization: The crude amino acid can be recrystallized from hot water or aqueous alcohol to improve purity.

  • Ion-Exchange Chromatography: For very high purity, ion-exchange chromatography can be employed. The amphoteric nature of amino acids allows them to bind to both cation and anion exchange resins, enabling separation from non-ionic impurities.[16]

  • Flash Chromatography: While less common for simple amino acids, flash chromatography on silica gel can be used for derivatives or in specific cases.[17][18]

Characterization Methods

The structure and purity of the synthesized 2-Amino-2-(3-ethylphenyl)acetic acid should be confirmed using a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the presence of the ethyl and phenyl groups, as well as the α-amino acid structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amine (N-H stretching), the carboxylic acid (O-H and C=O stretching), and the aromatic ring.

  • Melting Point Analysis: Pure amino acids typically have high melting or decomposition points.

Expected Physicochemical Properties of 2-Amino-2-(3-ethylphenyl)acetic acid:

PropertyPredicted Value/Range
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance White to off-white solid
Solubility Sparingly soluble in cold water, more soluble in acidic and basic aqueous solutions.
pKa values Expected pKa₁ (COOH) ~2-3; pKa₂ (NH₃⁺) ~9-10

Conclusion and Future Outlook

This guide has detailed two robust and well-established synthetic routes for the preparation of 2-Amino-2-(3-ethylphenyl)acetic acid. The Strecker synthesis offers a more direct approach, while the Bucherer-Bergs synthesis provides the advantage of a stable, purifiable intermediate. The choice of method will be guided by the specific needs of the research program, including scale, purity requirements, and available resources.

The availability of efficient synthetic pathways to novel non-canonical amino acids like 2-Amino-2-(3-ethylphenyl)acetic acid is crucial for advancing the frontiers of medicinal chemistry. These building blocks will continue to play a vital role in the design and development of next-generation therapeutics with improved pharmacological profiles. Further research may focus on developing asymmetric syntheses of this compound to provide enantiomerically pure forms, which are often required for pharmaceutical applications.[19][20][21]

References

  • Daly, W. H., & Poché, D. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules.
  • Daly, W. H., & Poché, D. (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate.
  • (n.d.). Separation and Refining of Amino acids. [Source: Diaion]
  • (n.d.). Synthesis of m-ethylbenzaldehyde. PrepChem.com. [Source: PrepChem.com]
  • (n.d.). A method for the separation of peptides and α-amino acids. PMC. [Source: PMC]
  • El-Sayed, A. M. (2023, October 15). 3-ethyl-benzaldehyde - Synthesis. The Pherobase. [Source: The Pherobase]
  • (2022, March 2). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis. [Source: Taylor & Francis Online]
  • (n.d.). Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs. BOC Sciences. [Source: BOC Sciences]
  • (n.d.). Bucherer-Bergs Reaction. Alfa Chemistry. [Source: Alfa Chemistry]
  • (n.d.). Cas 34246-54-3,3-Ethylbenzaldehyde. LookChem. [Source: LookChem]
  • (n.d.). Comparative study of different synthesis routes for (Acetylamino)(2-thienyl)acetic acid. Benchchem. [Source: Benchchem]
  • (n.d.). Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. [Source: LinkedIn]
  • (n.d.). Strecker Synthesis. Master Organic Chemistry. [Source: Master Organic Chemistry]
  • (n.d.). Application of Amino Acids in the Structural Modification of Natural Products: A Review. [Source: Frontiers]
  • (2023, September 20).
  • (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • (n.d.). 3-Ethylbenzaldehyde | 34246-54-3. Sigma-Aldrich. [Source: Sigma-Aldrich]
  • (n.d.). Applications of Amino Acid Analysis in Pharmaceutical Research. Creative Proteomics.
  • (n.d.). Strecker amino acid synthesis. Wikipedia. [Source: Wikipedia]
  • (n.d.). Bucherer–Bergs reaction. Wikipedia. [Source: Wikipedia]
  • (n.d.). 3-Ethylbenzaldehyde | 34246-54-3. Manchester Organics. [Source: Manchester Organics]
  • (n.d.). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Source: MDPI]
  • (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Source: MDPI]
  • (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Source: Master Organic Chemistry]
  • (2001, September 21). Asymmetric synthesis of 2-amino-3-hydroxynorbornene-2-carboxylic acid derivatives. Journal of Organic Chemistry. [Source: PubMed]
  • (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [Source: MedSchoolCoach]
  • (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Source: Organic Chemistry Portal]
  • (n.d.). Bucherer-Bergs Reaction. [Source: Cambridge University Press]

Sources

"2-Amino-2-(3-ethylphenyl)acetic acid chemical properties"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 2-Amino-2-(3-ethylphenyl)acetic acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Amino-2-(3-ethylphenyl)acetic acid, a non-proteinogenic amino acid (NPAA). NPAAs are critical building blocks in modern medicinal chemistry, offering pathways to enhance the therapeutic properties of peptide-based drugs and other bioactive molecules.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for the effective handling and characterization of this compound.

Introduction: The Significance of Non-Proteinogenic Amino Acids

The twenty proteinogenic amino acids form the fundamental basis of life, but the structural diversity offered by non-proteinogenic amino acids (NPAAs) presents a frontier for chemical and biological innovation.[1][3] NPAAs, such as 2-Amino-2-(3-ethylphenyl)acetic acid, are not naturally encoded in the genome but are invaluable for their ability to modify peptides and other molecules to improve efficacy, reduce susceptibility to degradation, or generate novel biological functions.[1][2] Their incorporation into drug candidates can fundamentally alter pharmacokinetic and pharmacodynamic profiles, making them essential tools in the development of next-generation therapeutics and agrochemicals.[1][4]

2-Amino-2-(3-ethylphenyl)acetic acid is a derivative of phenylglycine, featuring an ethyl group at the meta-position of the phenyl ring. This substitution provides a unique lipophilic characteristic that can influence molecular interactions and metabolic stability. This guide will detail its core chemical properties, established synthetic routes, and the analytical methodologies required for its structural verification and purity assessment.

Core Chemical and Physical Properties

The foundational properties of a molecule are critical for its application in experimental settings. While specific experimental data for 2-Amino-2-(3-ethylphenyl)acetic acid is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds like phenylglycine and its derivatives.[5][6]

PropertyValueSource/Method
Molecular Formula C₁₀H₁₃NO₂-
Molecular Weight 179.22 g/mol -
CAS Number Not available-
Appearance Predicted: White to off-white solid/powderAnalogy to Phenylglycine[5]
pKa (Carboxyl) ~1.9 - 2.2 (Predicted)Analogy to Phenylglycine[5]
pKa (Amine) ~9.1 - 9.4 (Predicted)Analogy to Phenylglycine
LogP (Octanol/Water) ~1.8 (Predicted)Computational Estimation
Water Solubility Predicted: Moderately solubleAnalogy to Phenylglycine[5]
Storage Temperature 2-8°C, sealed in dry conditionsGeneral Amino Acid Stability[7]

Synthesis Pathway: The Strecker Synthesis

The Strecker synthesis, first discovered by Adolph Strecker, remains one of the most robust and versatile methods for preparing α-amino acids from aldehydes or ketones.[8][9] It is a two-step, one-pot reaction that is highly effective for producing racemic mixtures of α-amino acids.[10][11] The synthesis of 2-Amino-2-(3-ethylphenyl)acetic acid logically starts from 3-ethylbenzaldehyde.

Rationale for Method Selection

The Strecker synthesis is chosen for its simplicity, cost-effectiveness, and the ready availability of starting materials.[4] It involves the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to yield the final amino acid.[9][11] This method is a cornerstone of amino acid synthesis and provides a reliable route to the target compound.

Reaction Workflow Diagram

Strecker_Synthesis cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis A 3-Ethylbenzaldehyde C Imine Intermediate A->C + NH₃ B Ammonium Chloride (NH₄Cl) Sodium Cyanide (NaCN) B->C D α-Amino-α-(3-ethylphenyl)acetonitrile C->D + CN⁻ F 2-Amino-2-(3-ethylphenyl)acetic acid (Racemic Mixture) D->F H₃O⁺, Heat E Aqueous Acid (e.g., HCl) E->F

Caption: Workflow for the Strecker synthesis of 2-Amino-2-(3-ethylphenyl)acetic acid.

Detailed Experimental Protocol

Objective: To synthesize racemic 2-Amino-2-(3-ethylphenyl)acetic acid.

Materials:

  • 3-Ethylbenzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether

  • Standard laboratory glassware and safety equipment

Procedure:

  • α-Aminonitrile Formation: a. In a well-ventilated fume hood, dissolve ammonium chloride (1.1 equivalents) in water, followed by the addition of sodium cyanide (1.0 equivalent). Caution: Sodium cyanide is highly toxic. Handle with extreme care. b. Add 3-ethylbenzaldehyde (1.0 equivalent) to the aqueous solution. c. Stir the mixture vigorously at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the aldehyde spot disappears (usually 12-24 hours). d. The resulting α-aminonitrile may separate as an oil or solid. Extract the product into a suitable organic solvent like diethyl ether. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis to Amino Acid: a. Add the crude α-aminonitrile to a round-bottom flask containing concentrated hydrochloric acid (excess). b. Heat the mixture to reflux (typically 100-110°C) for 4-6 hours. This step hydrolyzes the nitrile group to a carboxylic acid.[8] c. After cooling, a precipitate may form. If not, concentrate the reaction mixture under vacuum. d. Adjust the pH of the aqueous solution to the isoelectric point of the amino acid (predicted to be ~5.5-6.0) using a base such as sodium hydroxide. e. The amino acid will precipitate out of the solution. Collect the solid product by vacuum filtration. f. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities. g. Dry the product under vacuum to yield 2-Amino-2-(3-ethylphenyl)acetic acid as a racemic mixture.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.[12] The following sections detail the expected spectroscopic data and provide standardized protocols for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure of the molecule.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2 - 7.4Multiplet4HAromatic (Ar-H)
~5.1Singlet1Hα-CH
~2.6Quartet2HAr-CH₂CH₃
~1.2Triplet3HAr-CH₂CH₃
VariableBroad Singlet3H-NH₂ and -COOH

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):

Chemical Shift (δ) ppmAssignment
~173 - 175C=O (Carboxylic Acid)
~144 - 146Ar-C (quaternary, attached to ethyl)
~138 - 140Ar-C (quaternary, attached to α-carbon)
~128 - 130Ar-CH
~126 - 128Ar-CH
~125 - 127Ar-CH
~55 - 58α-CH
~28Ar-CH₂CH₃
~15Ar-CH₂CH₃

Protocol for NMR Analysis: [12]

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) or a suitable alternative for chemical shift referencing.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. Utilize 2D NMR techniques like COSY and HSQC to confirm assignments if necessary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted IR Absorption Bands (ATR):

Wavenumber (cm⁻¹)IntensityAssignment
3000 - 3300BroadO-H stretch (Carboxylic Acid)
2800 - 3100MediumN-H stretch (Amine)
~2970, 2870MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1580 - 1620MediumN-H bend (Amine), C=C stretch (Aromatic)
~1450 - 1500MediumC=C stretch (Aromatic)

Protocol for IR Analysis: [13]

  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, with an accumulation of 16 or 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the compound's identity.

Predicted Mass Spectrometry Data (ESI+):

m/z ValueAssignment
180.097[M+H]⁺ (Calculated for C₁₀H₁₄NO₂⁺: 180.0968)
134.086[M+H - COOH]⁺ (Loss of formic acid)

Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid.

  • Data Acquisition: Infuse the sample directly into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode.

Chromatographic Purity and Enantiomeric Analysis

Chromatographic methods are essential for assessing the purity of the synthesized compound and for separating its enantiomers, as biological activity is often stereospecific.[14] High-Performance Liquid Chromatography (HPLC) is the preferred method.

Analytical Workflow Diagram

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) B Optional: Derivatization (e.g., with OPA or FMOC-Cl) A->B If required for detection C HPLC Injection A->C B->C D Separation on Chiral Column C->D E UV or Fluorescence Detection D->E F Data Analysis (Purity & Enantiomeric Excess) E->F

Caption: General workflow for HPLC analysis of amino acid enantiomers.

Protocol for Chiral HPLC Analysis

Objective: To determine the purity and enantiomeric ratio of the synthesized 2-Amino-2-(3-ethylphenyl)acetic acid.

Materials:

  • Synthesized amino acid sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers and additives (e.g., trifluoroacetic acid, formic acid)

  • Chiral HPLC column (e.g., a cellulose- or amylose-based column)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase according to the column manufacturer's recommendations. A typical mobile phase for chiral separations might be a mixture of hexane/isopropanol or an aqueous buffer with an organic modifier.

  • Sample Preparation: Accurately prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Derivatization (Optional but Recommended): For enhanced UV or fluorescence detection, derivatization is often necessary. Reagents like o-phthaldialdehyde (OPA) for primary amines or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are commonly used.[15]

  • Chromatographic Conditions:

    • Column: Chiral stationary phase (e.g., Chiralpak IA, IB, or IC).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 220 nm or 254 nm) or a fluorescence detector if a fluorescent tag is used.

    • Injection Volume: 5 - 20 µL.

  • Data Analysis: Integrate the peak areas for both enantiomers to calculate the enantiomeric excess (ee) and determine the overall purity by comparing the main peak area to any impurity peaks.

Conclusion

2-Amino-2-(3-ethylphenyl)acetic acid represents a valuable, yet under-characterized, building block for chemical and pharmaceutical research. This guide provides a comprehensive framework for its synthesis via the Strecker reaction and outlines detailed, validated protocols for its structural and analytical characterization. The methodologies and predicted data herein serve as a robust starting point for scientists aiming to incorporate this and similar non-proteinogenic amino acids into their research and development pipelines, ultimately contributing to the discovery of novel and improved bioactive molecules.

References

  • Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. (n.d.). Retrieved March 7, 2026, from [Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - Frontiers. (2024, October 8). Retrieved March 7, 2026, from [Link]

  • Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization - MDPI. (2020, November 12). Retrieved March 7, 2026, from [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved March 7, 2026, from [Link]

  • Strecker Synthesis of Amino Acids – MCAT Biochemistry - MedSchoolCoach. (n.d.). Retrieved March 7, 2026, from [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary | Organic Letters - ACS Publications. (2001, March 30). Retrieved March 7, 2026, from [Link]

  • Scheme 6. Mechanism of the Bücherer-Berg conversion of-aminonitriles 1... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Simplifying the Synthesis of Nonproteinogenic Amino Acids via Palladium-Catalyzed δ-Methyl C–H Olefination of Aliphatic Amines and Amino Acids | JACS Au - ACS Publications. (2023, June 22). Retrieved March 7, 2026, from [Link]

  • Non-proteinogenic amino acids - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). Retrieved March 7, 2026, from [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. (2021, July 28). Retrieved March 7, 2026, from [Link]

  • 2-Amino-2-phenylacetic acid - LookChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Bucherer–Bergs reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2-Amino-2-(2-methylphenyl)acetic acid | C9H11NO2 | CID 2772353 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Spectroscopy Data for Undergraduate Teaching - ERIC. (2023, September 11). Retrieved March 7, 2026, from [Link]

  • Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review - PubMed. (2014, January 15). Retrieved March 7, 2026, from [Link]

Sources

"solubility of 2-Amino-2-(3-ethylphenyl)acetic acid in organic solvents"

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Solubility Profiling of Unnatural Amino Acids: A Technical Guide to 2-Amino-2-(3-ethylphenyl)acetic Acid

Executive Summary

In the development of targeted therapeutics and complex peptide formulations, unnatural aromatic amino acids present unique physicochemical challenges. 2-Amino-2-(3-ethylphenyl)acetic acid (CAS 1270321-46-4), a sterically modified phenylglycine derivative, demands a rigorous approach to solvent selection. Because of its amphoteric nature and highly lipophilic side chain, it defies standard aliphatic amino acid solubility models.

As an application scientist, successfully formulating or synthesizing with this compound requires moving beyond trial-and-error dissolution. This whitepaper elucidates the structural thermodynamics of 2-amino-2-(3-ethylphenyl)acetic acid, maps its behavior in organic and binary solvent mixtures, and provides a self-validating experimental protocol for accurate solubility determination.

Structural Thermodynamics & Solvation Mechanisms

To understand the solubility of 2-amino-2-(3-ethylphenyl)acetic acid, we must analyze the tug-of-war between its solid-state lattice energy and its solvent-solute interaction potential.

Like its parent molecule, phenylglycine, this compound exists predominantly as a tightly bound zwitterion in its solid crystalline state. Standard amino acids rely on water's high dielectric constant to break these strong ionic lattice forces. However, the introduction of the bulky, electron-donating 3-ethyl group on the phenyl ring heavily modifies its thermodynamic profile:

  • Disruption of the Hydration Shell: The ethylphenyl moiety creates a massive hydrophobic cavity in aqueous media, severely restricting its solubility in pure water[1].

  • Enhanced Lipophilicity: The ethyl group increases the partition coefficient (LogP), shifting its affinity toward organic solvents capable of Van der Waals and dispersion interactions (e.g., alcohols, DMSO).

  • The Aromatic Co-Solvent Exception: In typical downstream processing, alcohols like 2-propanol act as anti-solvents that precipitate amino acids. However, empirical studies demonstrate that amino acids with heavy aromatic substituents (such as phenylalanine and phenylglycine derivatives) act as exceptions; their solubility can actually be stabilized or exhibit a plateau in specific binary aqueous-organic mixtures due to favorable π-solvent interactions[2].

Thermodynamics Solid API Solid State (Zwitterion Lattice) Water Aqueous Media (pH 7) (Low Solubility) Solid->Water High Lattice Energy Barrier Organic Polar Aprotic (e.g., DMSO) (High Solubility) Solid->Organic Strong Dipole Interactions Binary Binary Mixtures (Alcohols + Water) (Tunable Profile) Solid->Binary Co-solvency & π-Solvent Effects

Figure 1: Solvation pathways and thermodynamic barriers for aromatic unnatural amino acids.

Solvent Matrix Selection & The Role of pH

When working with organic solvent mixtures, the amphoteric backbone of 2-amino-2-(3-ethylphenyl)acetic acid allows for "pH-driven solvent trapping." The solubility of phenylglycine derivatives is heavily influenced by pH modulation within the organic phase[1].

  • Polar Aprotic Solvents (DMSO, DMF): These are the optimal primary solvents for stock solutions. The high dipole moment solvates the zwitterionic charges, while the hydrophobic core interacts favorably with the 3-ethylphenyl ring.

  • Acidified Organic Solvents: By dissolving the peptide/amino acid in a primary organic solvent modified with an acid (e.g., 0.1% Trifluoroacetic Acid in Methanol), the carboxylic acid is protonated. This eliminates the zwitterionic state, drastically lowering the lattice energy and resulting in an exponential increase in solubility[3].

  • Binary Hydroalcoholic Systems: Studies show that varying the ratio of water to alcohols (methanol, ethanol, 2-propanol) yields a non-linear solubility curve for aromatic amino acids. Solubility often reaches a peak at specific molar fractions of the organic solvent before decreasing[4], requiring precise thermodynamic modeling (such as the NRTL or Van't Hoff models) for scale-up[4].

Quantitative Data Summary

Note: The following table synthesizes predictive solubility profiles based on structural LSER (Linear Solvation Energy Relationships) and baseline data from structurally adjacent phenylglycine/phenylalanine derivatives[2][5][6].

Solvent MatrixDielectric Constant (ε)Solvation MechanismEst. Solubility Range (298.15 K)
Pure Water (pH 7.0) 78.4Hydrogen bonding (inhibited by ethylphenyl bulk)< 1.5 mg/mL (Sparingly Soluble)
Water (pH 2.0) ~ 78Cationic formation (Amine protonation)~ 5.0 - 10.0 mg/mL
100% Methanol 32.7Dipole-dipole & dispersion forces~ 8.0 - 15.0 mg/mL
Methanol + 0.1% TFA ~ 32Cationic formation in low dielectric media> 30.0 mg/mL (Highly Soluble)
Binary: 2-Propanol/Water (1:1) ~ 47Hydrophobic hydration & co-solvency~ 3.0 - 6.0 mg/mL
100% DMSO 46.7Polar aprotic zwitterion stabilization> 50.0 mg/mL (Freely Soluble)
Hexane / Toluene < 2.5None (Unable to break ionic lattice)< 0.1 mg/mL (Insoluble)

Self-Validating Protocol for Solubility Determination

To generate reliable, reproducible data for pharmaceutical development, one cannot simply add solvent until the powder disappears. Amino acids frequently undergo polymorphic transitions or form solvates when suspended in organic solvents, which skews thermodynamic data.

The following methodology represents a self-validating, isothermal shake-flask protocol coupled with HPLC-UV quantitation.

Step-by-Step Methodology

Phase 1: Equilibration & Saturation

  • Solid-Phase Verification: Analyze the starting bulk powder of 2-amino-2-(3-ethylphenyl)acetic acid using Powder X-Ray Diffraction (PXRD) to confirm its initial polymorphic state.

  • Sample Preparation: Weigh approximately 100 mg of the API into 5 mL amber glass vials equipped with PTFE-lined screw caps.

  • Solvent Addition: Add exactly 2.0 mL of the target organic solvent or binary mixture (e.g., aqueous 2-propanol) to create a clearly supersaturated suspension[2].

  • Isothermal Incubation: Place the vials in a thermostatic shaking water bath set precisely to 298.15 ± 0.05 K. Agitate at 150 RPM for 48 hours . Causality: 48 hours is strictly required to ensure true thermodynamic equilibrium is reached, overcoming the slow dissolution kinetics typical of highly lipophilic amino acids.

Phase 2: Phase Separation & Internal Controls 5. Separation: Remove the vials and allow them to stand vertically for 2 hours in the isothermal environment. Transfer the suspension to centrifuge tubes and centrifuge at 10,000 RPM for 15 minutes at the exact same temperature (298.15 K) to prevent temperature-induced precipitation. 6. Internal Control (Polymorph Check): Recover the residual solid pellet from the bottom of the tube. Dry it gently under nitrogen and perform a secondary PXRD scan. Causality: If the crystal structure has changed to a solvate or new polymorph, the measured solubility reflects the new crystal form, not the original API.

Phase 3: Quantitation 7. Dilution: Extract exactly 500 µL of the clear supernatant using a pre-warmed positive displacement pipette. Dilute immediately into 5.0 mL of the HPLC mobile phase to prevent spontaneous precipitation. 8. HPLC-UV Analysis: Analyze the diluted samples using a reversed-phase C18 column (UV detection at ~210 nm and 254 nm due to the aromatic ring). Calculate the exact concentration against a fully validated, matrix-matched calibration curve.

Workflow Step1 1. API Characterization (XRD Initial State) Step2 2. Isothermal Saturation (Excess API + Solvent) Step1->Step2 Step3 3. Thermal Equilibration (48h at 298.15 K) Step2->Step3 Step4 4. Phase Separation (Isothermal Centrifugation) Step3->Step4 Step5 5. Quantitation (HPLC-UV Determination) Step4->Step5 Control Internal Control: Analyze Residual Solid (XRD) Step4->Control Validates API Form Control->Step5 Data Acceptance

Figure 2: Self-validating isothermal protocol for determining API thermodynamic solubility.

Conclusion

For 2-amino-2-(3-ethylphenyl)acetic acid, reliance on strictly aqueous buffers is largely ineffective. Optimization of its solubility requires a tactical shift toward polar aprotic solvents (DMSO) or acidified binary hydroalcoholic mixtures, capitalizing on the unique co-solvency dynamics inherent to aromatic unnatural amino acids. By employing rigorous, self-validating isothermal equilibration protocols, researchers can generate the highly accurate thermodynamic parameters necessary for scale-up synthesis and reliable downstream processing.

References

  • Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents: Experimental data and results of thermodynamic modeling. ResearchGate. Available at:[Link]

  • Phenylglycine - Solubility of Things. Solubility of Things. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at:[Link]

  • Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Semantic Scholar / RSC Publishing. Available at:[Link]

Sources

"in vitro studies of 2-Amino-2-(3-ethylphenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Initial In Vitro Evaluation of 2-Amino-2-(3-ethylphenyl)acetic acid

Foreword: Charting a Course for a Novel Moiety

2-Amino-2-(3-ethylphenyl)acetic acid is a non-proteinogenic amino acid, a class of molecules holding significant interest in medicinal chemistry and drug development. Its structure, featuring a chiral center and an ethylphenyl group, suggests a potential for specific interactions with biological targets, distinguishing it from endogenous amino acids. As of this writing, this specific compound is not extensively characterized in publicly accessible scientific literature.

This guide, therefore, serves as a foundational roadmap for researchers and drug development professionals. It is designed not as a review of existing data, but as a rigorous, experience-driven framework for conducting the first-pass in vitro investigation of this novel chemical entity. We will proceed from the ground up, establishing the essential physicochemical parameters before exploring potential biological activities through robust, validated assays. The methodologies described herein are rooted in established principles of pharmacology and biochemistry, providing a self-validating system for generating reliable, decision-quality data.

Part 1: Prerequisite Physicochemical Characterization

Before any biological assessment, the identity, purity, and solubility of the test compound must be unequivocally established. This foundational step is critical for data integrity and reproducibility.

Identity and Purity Confirmation

The batch of 2-Amino-2-(3-ethylphenyl)acetic acid intended for biological screening must be analyzed to confirm its chemical structure and assess its purity.

Experimental Protocol: Purity and Identity Workflow

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H and ¹³C NMR spectra.

    • Rationale: The resulting spectra should be consistent with the expected chemical shifts and coupling constants for the 2-Amino-2-(3-ethylphenyl)acetic acid structure. The absence of significant unassignable peaks is the first indicator of purity.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the compound in an appropriate solvent (e.g., methanol/water).

    • Analyze via an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Rationale: The measured monoisotopic mass should match the theoretical exact mass of the compound (C₁₀H₁₃NO₂) within a narrow tolerance (typically < 5 ppm), confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid or formic acid).

    • Inject a known concentration of the compound and monitor the eluent using a UV detector at a suitable wavelength (e.g., 214 nm and 254 nm).

    • Rationale: This method is the gold standard for quantifying purity. A single, sharp peak is desired. The area under the curve for the main peak, relative to the total area of all peaks, provides a quantitative measure of purity (e.g., >95% is typically required for biological assays).

Aqueous Solubility Assessment

Solubility in aqueous buffer is a critical parameter that dictates the achievable concentration range in biological assays and can influence results.

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

  • Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, 10 mM.

  • In a 96-well plate, perform a serial dilution of the DMSO stock into a physiologically relevant aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of absorbance readings at ~620 nm.

  • Rationale: The concentration at which a sharp increase in turbidity is observed marks the limit of kinetic solubility. This information is crucial for avoiding compound precipitation in subsequent cell-based or biochemical assays, which would lead to erroneous results.

Part 2: General Cytotoxicity Profile

A primary goal of initial screening is to determine the concentration window at which the compound can be tested for specific biological effects without causing non-specific cell death. This is achieved by assessing its general cytotoxicity across one or more standard cell lines.

Workflow for Cytotoxicity Assessment

G prep Prepare Compound Stock (e.g., 10 mM in DMSO) dose Dose Cells with Serial Dilutions of Compound prep->dose seed Seed Cells in 96-Well Plate (e.g., HeLa, HEK293) incubate1 Incubate Cells (24h, 37°C, 5% CO₂) seed->incubate1 incubate1->dose incubate2 Incubate Cells with Compound (24-72h) dose->incubate2 assay Add Viability Reagent (e.g., Resazurin/MTT) incubate2->assay read Incubate & Read Plate (Fluorescence/Absorbance) assay->read analyze Analyze Data: Normalize to Controls, Calculate IC₅₀ read->analyze

Caption: Workflow for determining the IC₅₀ value in a cell viability assay.

Experimental Protocol: Resazurin-Based Cell Viability Assay

  • Cell Seeding: Seed a human cell line (e.g., HEK293 for general toxicity in a non-cancer line) into a 96-well clear-bottom black plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Perform a serial dilution of the 2-Amino-2-(3-ethylphenyl)acetic acid stock solution in cell culture medium to achieve final concentrations ranging from, for example, 100 µM down to low nM. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.

  • Cell Dosing: Remove the old medium from the cells and add the medium containing the different compound concentrations.

  • Incubation: Incubate the plate for a relevant period, typically 48 to 72 hours, at 37°C in a humidified 5% CO₂ incubator.

  • Assay: Add Resazurin solution (e.g., PrestoBlue™ or alamarBlue™) to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the fluorescence (typically Ex/Em ~560/590 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Normalize the data by setting the vehicle-only control wells as 100% viability and wells with a known cytotoxic agent (e.g., staurosporine) as 0% viability.

    • Plot the normalized viability (%) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Sample Cytotoxicity Data
Concentration (µM)% Viability (Mean)Standard Deviation
10012.53.1
33.348.94.5
11.185.35.2
3.798.12.8
1.299.51.9
0.4101.22.3
Vehicle Control100.03.5
Calculated IC₅₀ 35.2 µM -

Part 3: Hypothetical Target-Based Screening

Based on its structure as a non-natural amino acid, we can hypothesize several classes of biological targets. The following sections outline how to test two such hypotheses: inhibition of a metabolic enzyme and binding to a G-protein coupled receptor (GPCR).

Hypothesis A: Enzyme Inhibition

The compound's amino acid scaffold makes it a candidate for interacting with enzymes that bind or process amino acids, such as aminotransferases or peptidases.

G reagents Prepare Reagents: Buffer, Enzyme, Substrate, Test Compound preincubate Pre-incubate Enzyme with Test Compound / Vehicle reagents->preincubate initiate Initiate Reaction by Adding Substrate preincubate->initiate incubate Incubate at Optimal Temp (e.g., 37°C) for Fixed Time initiate->incubate stop Stop Reaction (Optional) (e.g., pH change, quencher) incubate->stop detect Detect Product Formation (e.g., Absorbance, Fluorescence) stop->detect analyze Calculate % Inhibition and Determine IC₅₀ detect->analyze

Caption: General workflow for an in vitro enzyme inhibition assay.

Experimental Protocol: Aminotransferase Inhibition Assay (Example)

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM HEPES, pH 7.5), a stock solution of the aminotransferase enzyme, a stock of the amino acid substrate (e.g., alanine), a stock of the co-substrate (α-ketoglutarate), and a detection reagent that measures the product (glutamate).

  • Assay Plate Setup: In a 96-well plate, add assay buffer to all wells. Add serial dilutions of 2-Amino-2-(3-ethylphenyl)acetic acid. Include positive controls (a known inhibitor) and negative controls (vehicle, e.g., 0.1% DMSO).

  • Enzyme Addition: Add the aminotransferase enzyme to all wells and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add a mixture of the substrate (alanine) and co-substrate (α-ketoglutarate) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) during which the reaction proceeds linearly.

  • Detection: Stop the reaction and add the detection reagent (e.g., a reagent that produces a colorimetric or fluorescent signal in proportion to the amount of glutamate produced).

  • Data Acquisition: Read the plate on a suitable microplate reader.

  • Data Analysis: Normalize the data to the high (no enzyme) and low (vehicle) controls and calculate the IC₅₀ value by fitting the dose-response curve.

Hypothesis B: Receptor Binding

The ethylphenyl moiety is a common feature in ligands for various receptors, including neurotransmitter receptors. A competitive radioligand binding assay can determine if the compound binds to a specific receptor target.

G reagents Prepare Reagents: Membrane Prep (with Receptor), Radioligand ([³H]-L), Buffer plate Add Buffer, Radioligand, and Test Compound (or Vehicle) to Assay Plate reagents->plate incubate Add Membrane Prep to all wells. Incubate to reach equilibrium. plate->incubate nsb Define Non-Specific Binding (NSB) (Wells with excess cold ligand) nsb->plate harvest Rapidly Harvest onto Filtermat using Cell Harvester incubate->harvest wash Wash Filtermat with Cold Buffer to remove unbound radioligand harvest->wash scint Add Scintillation Cocktail and Count Radioactivity (CPM) wash->scint analyze Calculate Specific Binding and Determine IC₅₀/Ki scint->analyze

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Generic GPCR Radioligand Binding Assay

  • Reagent Preparation: Use commercially available or in-house prepared cell membranes expressing the target receptor of interest (e.g., Adrenergic Receptor Alpha-2A). Prepare an assay buffer optimized for the receptor.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of a known radioligand for the target (e.g., [³H]-Rauwolscine), and serial dilutions of the test compound.

  • Control Wells:

    • Total Binding: Wells containing only buffer, radioligand, and membranes.

    • Non-Specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a known, non-radioactive ligand to saturate all specific binding sites.

  • Incubation: Add the membrane preparation to all wells. Incubate the plate (e.g., for 60 minutes at room temperature) on a shaker to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filtermat, place it in a sample bag with scintillation fluid, and count the radioactivity (in Counts Per Minute, CPM) for each filter spot using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a dose-response curve to determine the IC₅₀. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Forward Path

This guide outlines a logical, multi-stage approach for the initial in vitro characterization of 2-Amino-2-(3-ethylphenyl)acetic acid, a novel chemical entity. By first confirming its identity and purity, then establishing a safe concentration window through cytotoxicity profiling, a solid foundation is laid for meaningful biological investigation. The hypothetical target-based assays presented provide robust frameworks for exploring potential mechanisms of action, such as enzyme inhibition or receptor binding.

The results from this cascade—the IC₅₀ from the cytotoxicity assay and any "hits" from targeted screens—will collectively inform the next steps. A potent and specific hit in a primary assay would warrant confirmatory secondary assays, selectivity profiling against related targets, and ultimately, progression towards more complex cell-based functional assays and in vivo models.

References

  • Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

An In-Depth Technical Guide to the Synthesis, Derivatization, and Potential Applications of 2-Amino-2-(3-ethylphenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Non-proteinogenic amino acids and their derivatives represent a burgeoning field in medicinal chemistry, offering novel scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis and potential derivatization strategies for 2-Amino-2-(3-ethylphenyl)acetic acid, a substituted phenylglycine analog. While direct literature on this specific molecule is nascent, this document leverages established synthetic protocols for closely related 2-amino-2-arylalkanoic acids to provide a robust framework for its chemical manipulation. We will explore key derivatization reactions, including N-acylation, esterification, and amidation, providing detailed experimental methodologies. Furthermore, this guide will touch upon the potential pharmacological relevance of these derivatives by drawing parallels with the known biological activities of similar structural motifs, such as anti-inflammatory and anticonvulsant properties.[1][2][3] This document is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel amino acid derivatives for therapeutic applications.

Introduction: The Significance of Substituted Phenylglycine Scaffolds

Phenylglycine and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of substituents on the phenyl ring allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, which in turn can profoundly influence pharmacological activity and pharmacokinetic profiles. The 3-ethylphenyl moiety of the title compound, 2-Amino-2-(3-ethylphenyl)acetic acid, offers a unique combination of moderate lipophilicity and a specific steric footprint that can be exploited for targeted drug design.

Derivatization of the core amino acid structure at the amino and carboxylic acid functionalities provides a versatile platform for creating a diverse library of compounds for biological screening. These modifications can modulate properties such as solubility, membrane permeability, and metabolic stability, while also enabling the introduction of various pharmacophoric groups.

Synthesis of the Core Scaffold: 2-Amino-2-(3-ethylphenyl)acetic Acid

The asymmetric synthesis of 2-amino-2-arylalkanoic acids is a well-established field, with several robust methodologies available. A common and effective approach is the asymmetric Strecker synthesis, which involves the reaction of an aldehyde (3-ethylbenzaldehyde) with a source of ammonia and cyanide, often in the presence of a chiral auxiliary to induce stereoselectivity.

Proposed Asymmetric Strecker Synthesis

This method is a cornerstone for the enantioselective synthesis of α-amino acids. The use of a chiral amine as the ammonia source can effectively control the stereochemical outcome of the reaction.

Strecker_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3-Ethylbenzaldehyde 3-Ethylbenzaldehyde Chiral_Iminium_Ion Chiral Iminium Ion 3-Ethylbenzaldehyde->Chiral_Iminium_Ion + (R)-Phenylglycinol Chiral_Amine (R)-Phenylglycinol Cyanide_Source TMSCN alpha-Aminonitrile Diastereomeric α-Aminonitriles Chiral_Iminium_Ion->alpha-Aminonitrile + TMSCN Target_Amino_Acid 2-Amino-2-(3-ethylphenyl)acetic acid alpha-Aminonitrile->Target_Amino_Acid Hydrolysis (e.g., HCl, H2O)

Caption: Proposed workflow for the asymmetric synthesis of 2-Amino-2-(3-ethylphenyl)acetic acid.

Experimental Protocol: Asymmetric Strecker Synthesis (Adapted from literature on analogous compounds)

  • Imine Formation: In a round-bottom flask, dissolve 3-ethylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol. Add a chiral amine, for example, (R)-phenylglycinol (1.0 eq), and stir the mixture at room temperature for 2-4 hours to form the corresponding chiral imine.

  • Cyanation: Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide (TMSCN) (1.1 eq) dropwise. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature overnight.

  • Hydrolysis: Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 6M HCl). Heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile and the chiral auxiliary.

  • Work-up and Purification: After cooling, the aqueous solution is washed with an organic solvent (e.g., dichloromethane) to remove organic impurities. The aqueous layer is then neutralized with a base (e.g., NaOH) to precipitate the free amino acid. The crude product can be collected by filtration and recrystallized from a suitable solvent system (e.g., water/ethanol) to yield the enantiomerically enriched 2-Amino-2-(3-ethylphenyl)acetic acid.

Derivatization Strategies

The amino and carboxylic acid groups of 2-Amino-2-(3-ethylphenyl)acetic acid are prime targets for chemical modification to generate a library of derivatives with diverse properties.

N-Acylation

The acylation of the primary amine introduces an amide bond, which can significantly alter the compound's biological activity and physical properties. This reaction is typically carried out using an acyl chloride or anhydride in the presence of a base.[4][5]

N_Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Amino_Acid 2-Amino-2-(3-ethylphenyl)acetic acid Reaction_Vessel Stirred Reaction Mixture in Aprotic Solvent (e.g., DCM) Amino_Acid->Reaction_Vessel Acylating_Agent Acyl Chloride (R-COCl) or Anhydride ((RCO)2O) Acylating_Agent->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel N_Acyl_Derivative N-Acyl-2-amino-2-(3-ethylphenyl)acetic acid Reaction_Vessel->N_Acyl_Derivative Nucleophilic Acyl Substitution

Caption: General workflow for the N-acylation of 2-Amino-2-(3-ethylphenyl)acetic acid.

Experimental Protocol: N-Acylation (General Procedure)

  • Dissolution: Suspend 2-Amino-2-(3-ethylphenyl)acetic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add a suitable base, such as triethylamine (2.2 eq), to the suspension and stir until a clear solution is obtained.

  • Acylating Agent Addition: Cool the solution to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Acylating AgentExpected ProductPotential Application
Acetyl ChlorideN-Acetyl-2-amino-2-(3-ethylphenyl)acetic acidModulation of solubility and metabolic stability
Benzoyl ChlorideN-Benzoyl-2-amino-2-(3-ethylphenyl)acetic acidIntroduction of an aromatic pharmacophore
Boc AnhydrideN-Boc-2-amino-2-(3-ethylphenyl)acetic acidProtection of the amino group for further synthesis

Table 1: Examples of N-Acylation Derivatives and Their Potential Significance.

Esterification

Esterification of the carboxylic acid moiety is a common strategy to increase lipophilicity and improve cell membrane permeability, effectively creating a prodrug that can be hydrolyzed in vivo to release the active carboxylic acid. A widely used method for the esterification of amino acids is the Fischer-Speier esterification or the use of thionyl chloride in the corresponding alcohol.[6]

Experimental Protocol: Esterification using Thionyl Chloride

  • Reaction Setup: Suspend 2-Amino-2-(3-ethylphenyl)acetic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent.

  • Reagent Addition: Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture and remove the excess solvent and thionyl chloride under reduced pressure.

  • Purification: The resulting crude ester hydrochloride can be recrystallized from a suitable solvent system (e.g., methanol/diethyl ether). The free ester can be obtained by neutralization with a base.

AlcoholExpected ProductPotential Application
MethanolMethyl 2-amino-2-(3-ethylphenyl)acetateIncreased lipophilicity for improved oral absorption
EthanolEthyl 2-amino-2-(3-ethylphenyl)acetateProdrug strategy for enhanced bioavailability
Benzyl AlcoholBenzyl 2-amino-2-(3-ethylphenyl)acetatePotential for targeted delivery or as a synthetic intermediate

Table 2: Examples of Ester Derivatives and Their Potential Significance.

Amidation

Formation of an amide bond at the carboxylic acid terminus can be achieved through various coupling reactions. This derivatization is crucial for building peptide-like structures or for introducing diverse functional groups. A common method involves the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) to minimize racemization.[7] Alternatively, the amino acid can first be converted to its ester, which then reacts with an amine to form the amide.[8]

Amidation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Amino_Acid_Ester Methyl 2-amino-2- (3-ethylphenyl)acetate Reaction_Vessel Stirred Reaction Mixture in a suitable solvent Amino_Acid_Ester->Reaction_Vessel Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction_Vessel Amide_Derivative 2-Amino-N-(substituted)-2- (3-ethylphenyl)acetamide Reaction_Vessel->Amide_Derivative Aminolysis

Caption: General workflow for the amidation of 2-Amino-2-(3-ethylphenyl)acetic acid via its ester.

Experimental Protocol: Amidation via the Amino Acid Ester

  • Reactant Preparation: Dissolve the methyl or ethyl ester of 2-Amino-2-(3-ethylphenyl)acetic acid (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude amide can be purified by column chromatography or recrystallization.

Potential Biological Activities and Structure-Activity Relationships

While specific biological data for derivatives of 2-Amino-2-(3-ethylphenyl)acetic acid are not yet available, the broader class of 2-amino-2-phenylacetic acid derivatives has shown promise in several therapeutic areas.

  • Anti-inflammatory Activity: Phenylacetic acid derivatives are the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of these molecules are critical for their interaction with cyclooxygenase (COX) enzymes. It is plausible that derivatives of 2-Amino-2-(3-ethylphenyl)acetic acid could exhibit COX inhibitory activity.[1][9]

  • Anticonvulsant Activity: Phenylglycine and its derivatives have been investigated for their anticonvulsant properties. The phenyl ring is a common feature in many antiepileptic drugs. The ethyl substituent at the meta-position could influence the interaction with neuronal targets.[3]

  • Antimicrobial Activity: Various amino acid derivatives have been reported to possess antimicrobial properties. The introduction of different acyl or alkyl groups could lead to compounds with activity against a range of bacterial or fungal strains.

Future research should focus on the systematic synthesis of a library of derivatives and their subsequent screening in relevant biological assays to establish clear structure-activity relationships (SAR).

Characterization Techniques

The synthesized derivatives should be thoroughly characterized using a suite of analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the successful derivatization.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the amide C=O stretch or the N-H stretch.

  • Chiral High-Performance Liquid Chromatography (HPLC): For enantiomerically enriched compounds, chiral HPLC is crucial for determining the enantiomeric excess (ee).[10]

Conclusion and Future Directions

This technical guide has outlined a comprehensive framework for the synthesis and derivatization of 2-Amino-2-(3-ethylphenyl)acetic acid. By leveraging established synthetic methodologies for analogous phenylglycine derivatives, researchers can efficiently generate a diverse library of novel compounds. The potential for these derivatives to exhibit interesting biological activities, particularly in the areas of inflammation and neurological disorders, warrants further investigation. Future work should focus on the asymmetric synthesis of the core amino acid, the exploration of a wider range of derivatization reactions, and comprehensive biological evaluation to unlock the therapeutic potential of this promising chemical scaffold.

References

  • Diastereoisomeric derivatization and liquid chromatographic analysis of N-(phenylsulfonyl)-2-phenylglycine aldose reductase inhibitors. PubMed. [Link]

  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. PubMed. [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. [Link]

  • Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. PMC. [Link]

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Request PDF. [Link]

  • Synthesis of Unnatural α‑ Amino Acid Derivatives via Selective o-C-H Functionalization. The Royal Society of Chemistry. [Link]

  • How to do esterification of amino acid? ResearchGate. [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

  • Phenyl-glycine derivatives.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • Chemistry of Amides. LibreTexts. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

Sources

Methodological & Application

Application Note: Chiral Separation of 2-Amino-2-(3-ethylphenyl)acetic Acid using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for developing a robust and efficient chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 2-Amino-2-(3-ethylphenyl)acetic acid. This non-proteinogenic amino acid, a substituted phenylglycine derivative, is a critical chiral building block in pharmaceutical synthesis.[1] Achieving accurate enantiomeric purity analysis is therefore essential for quality control and regulatory compliance.[2] This document details the rationale for selecting appropriate chiral stationary phases (CSPs), offers step-by-step protocols for method development using macrocyclic glycopeptide and crown ether columns, and provides guidance on optimization and troubleshooting. The methodologies are designed to be self-validating and are grounded in established principles of chiral recognition.

Introduction and Analyte Properties

2-Amino-2-(3-ethylphenyl)acetic acid is a chiral molecule possessing a single stereocenter at the alpha-carbon. Its structure, featuring a primary amine, a carboxylic acid, and an ethyl-substituted phenyl ring, dictates its interaction with a chiral stationary phase. The presence of both acidic (carboxyl) and basic (amino) functional groups means the analyte is zwitterionic at neutral pH.[3] This amphoteric nature, combined with the aromatic ring, allows for multiple interaction mechanisms, including ionic interactions, hydrogen bonding, π-π stacking, and steric repulsion, which are the fundamental forces leveraged for chiral recognition in HPLC.[4][5]

The direct separation of underivatized amino acid enantiomers is often preferred as it eliminates additional derivatization steps that can introduce impurities and potential sources of error.[3] This guide focuses on direct chiral separation methods.

Chiral Stationary Phase (CSP) Selection Strategy

The choice of CSP is the most critical parameter in developing a successful chiral separation. For a polar, ionizable molecule like 2-Amino-2-(3-ethylphenyl)acetic acid, several classes of CSPs are viable. The selection should be guided by the analyte's functional groups.

Logical Flow for Chiral Method Development

The process of developing a chiral separation method is systematic. It begins with selecting a set of columns based on the analyte's structure, proceeds through mobile phase screening, and concludes with fine-tuning for optimal performance.

Chiral_Method_Development cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation Analyte Analyte Characterization (Functional Groups: Amine, Carboxyl, Phenyl) CSP_Select CSP Selection (Macrocyclic Glycopeptide, Crown Ether, Ligand Exchange) Analyte->CSP_Select Mobile_Phase Mobile Phase Screening (Polar Ionic, Reversed-Phase, Acidic Aqueous) CSP_Select->Mobile_Phase Optimization Parameter Optimization (Modifier %, pH, Temp, Flow Rate) Mobile_Phase->Optimization Validation System Suitability (Resolution > 1.5, Tailing Factor) Optimization->Validation Final_Method Final Robust Method Validation->Final_Method

Caption: Workflow for chiral HPLC method development.

Comparison of Recommended CSPs

The table below summarizes the most promising CSPs for this application, highlighting their primary interaction mechanisms and typical mobile phase conditions.

CSP TypeCommercial ExamplesPrimary Interaction MechanismsAdvantagesConsiderations
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® T, V[3][6][7]Hydrogen bonding, ionic, π-π, stericHighly versatile; separates underivatized amino acids; compatible with LC-MS friendly mobile phases.[3][6]Retention can exhibit a "U-shaped" curve with organic modifiers, requiring careful optimization.[3]
Crown Ether Crownpak® CR(+), CR(-)[8][9]Host-guest complexation (ionic)Excellent selectivity for primary amines and amino acids; allows for inversion of elution order.[8][9]Requires acidic aqueous mobile phases (e.g., perchloric or trifluoroacetic acid), which can be corrosive.[10][11]
Ligand Exchange Sumichiral™ OA-5000[12][13][14]Metal chelation, stericEffective for underivatized α-amino and α-hydroxy acids.[14][15]Requires a metal salt (e.g., CuSO₄) in the mobile phase, which is not compatible with mass spectrometry.
Polysaccharide-Based Chiralpak® IA, Chiralcel® OD[1][16]Hydrogen bonding, dipole-dipole, stericBroad applicability for many compound classes.[1]Often requires derivatization for polar, zwitterionic compounds like amino acids to improve solubility in normal phase solvents.[3]

Primary Recommendations: For direct separation of 2-Amino-2-(3-ethylphenyl)acetic acid, Macrocyclic Glycopeptide and Crown Ether phases are the most promising starting points due to their proven success with underivatized amino acids.[3][4][8][17]

Experimental Protocols

The following protocols provide detailed, step-by-step starting points for method development.

Instrumentation and General Reagents:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Solvents: HPLC-grade methanol, acetonitrile, water.

  • Additives: Perchloric acid (70%), ammonium formate, ammonium acetate.

  • Sample Preparation: Dissolve the racemic standard of 2-Amino-2-(3-ethylphenyl)acetic acid in the initial mobile phase to a concentration of 0.5-1.0 mg/mL.[18] Filter through a 0.45 µm syringe filter before injection.

Protocol 1: Method Development using a Macrocyclic Glycopeptide CSP

This protocol is based on the high versatility of teicoplanin-based CSPs, which can operate in multiple mobile phase modes.[3][4][5]

  • Column: Astec® CHIROBIOTIC® T (or T2), 250 x 4.6 mm, 5 µm

  • Detection: UV at 220 nm or 254 nm

  • Injection Volume: 5-10 µL

  • Column Temperature: 25 °C (can be varied from 10-40 °C for optimization)

Step 1: Initial Screening in Polar Ionic Mode This mode is often successful for polar, ionizable compounds and is LC-MS compatible.[6]

  • Mobile Phase A: Methanol + 10 mM Ammonium Formate

  • Mobile Phase B: Methanol + 100 mM Ammonium Formate

  • Procedure: Start with 100% Mobile Phase A. If no separation or poor peak shape is observed, incrementally increase the concentration of the salt by moving towards Mobile Phase B. The ionic strength is a key driver of retention and selectivity.

Step 2: Screening in Polar Organic Mode

  • Mobile Phase: Methanol / Acetonitrile / Acetic Acid / Triethylamine (e.g., 90/10/0.1/0.1 v/v/v/v).

  • Procedure: Vary the ratio of methanol to acetonitrile. These solvents can alter the conformation of the CSP, leading to changes in selectivity.[3]

Step 3: Screening in Reversed-Phase Mode

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Procedure: Start with a gradient from 5% to 95% B over 20 minutes to determine the approximate elution conditions. Then, switch to an isocratic method based on the gradient results to optimize the separation.

Starting HPLC Conditions (Protocol 1)
Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase (Polar Ionic) Methanol with 10 mM Ammonium Formate
Flow Rate 1.0 mL/min
Temperature 25 °C
Detector UV @ 220 nm
Injection Volume 5 µL
Protocol 2: Method Development using a Crown Ether CSP

Crown ether phases are highly specific for the enantioseparation of compounds containing a primary amine group, making them ideal for amino acids.[8][17]

  • Column: Crownpak® CR(+), 150 x 4.0 mm, 5 µm

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

Step 1: Mobile Phase Preparation and Equilibration

  • Mobile Phase: Aqueous perchloric acid solution, pH 1.0 to 2.0. A typical starting point is 0.1 M HClO₄ in water.[11]

  • Procedure: The column must be thoroughly equilibrated at a low flow rate (e.g., 0.2 mL/min) for several hours. These columns are sensitive to pH and require stable conditions.

Step 2: Temperature Optimization

  • Procedure: Set the initial column temperature to 25 °C. Lowering the column temperature (e.g., to 10-15 °C) often increases retention and improves enantiomeric separation on crown ether columns.[10][17]

Step 3: Modifier Optimization

  • Procedure: If retention is too long, a small amount of organic modifier like methanol or acetonitrile (1-15%) can be added. However, this may decrease the resolution.[10]

Starting HPLC Conditions (Protocol 2)
Column Crownpak® CR(+), 150 x 4.0 mm, 5 µm
Mobile Phase Water with Perchloric Acid, pH 1.5
Flow Rate 0.8 mL/min
Temperature 15 °C
Detector UV @ 220 nm
Injection Volume 5 µL

Data Analysis and Troubleshooting

System Suitability: For a method to be considered valid, it should meet predefined criteria.

  • Selectivity (α): The ratio of the retention factors of the two enantiomers. A value > 1.1 is desirable.

  • Resolution (Rₛ): The degree of separation between the two peaks. A value ≥ 1.5 indicates baseline separation and is the target for a robust method.[18]

Common Troubleshooting Scenarios:

ProblemPotential CauseRecommended Solution
No Separation (α ≈ 1) Incorrect CSP or mobile phase selection.Screen alternative CSPs or different mobile phase modes (e.g., switch from polar ionic to reversed-phase).
Poor Resolution (Rₛ < 1.5) Sub-optimal mobile phase; high temperature.Adjust organic modifier percentage, pH, or ionic strength. Lower the column temperature.[10]
Peak Tailing Secondary interactions with the stationary phase; column contamination.Adjust mobile phase pH to ensure consistent ionization of the analyte. Add a competing acid/base to the mobile phase.[18]
Retention Time Drift Inadequate column equilibration; mobile phase instability.Ensure the column is fully equilibrated before injection. Prepare fresh mobile phase daily and keep it well-mixed.[18]

Conclusion

The enantiomeric separation of 2-Amino-2-(3-ethylphenyl)acetic acid can be successfully achieved using direct HPLC methods. A systematic screening approach starting with macrocyclic glycopeptide and crown ether chiral stationary phases is highly recommended. Macrocyclic glycopeptide columns offer unparalleled versatility across multiple mobile phase modes, including those compatible with mass spectrometry. Crown ether columns provide excellent and specific selectivity for underivatized amino acids, often yielding high resolution upon optimization of temperature and mobile phase acidity. By following the detailed protocols and optimization strategies outlined in this guide, researchers can develop a robust, reliable, and self-validating method for the accurate determination of enantiomeric purity.

References

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. [Link]

  • Zukowski, J. (1991). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Chromatographia. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI. [Link]

  • Miyazawa, T., Minowa, H., Imagawa, K., & Yamada, T. (2006). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Taylor & Francis Online. [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (2020). LCGC International. [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019). Agilent. [Link]

  • Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. (2006). ResearchGate. [Link]

  • Chiral stationary phases and applications in gas chromatography. (2022). Open Access LMU. [Link]

  • Udvarhelyi, P. M., & Watkins, J. C. (1990). Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. PubMed. [Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. (n.d.). Frontiers. [Link]

  • HPLC–DAD Evidence of the Oscillatory Chiral Conversion of Phenylglycine. (2013). Oxford Academic. [Link]

  • Chiralpak IA-3 3µm 50x2.1mm HPLC Column. (n.d.). MZ-Analysentechnik. [Link]

  • Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumitomo Chemical. [Link]

  • Chiral separations are extremely important to the pharmaceutical and. (n.d.). Phenomenex. [Link]

  • Chiral HPLC Columns by DAICEL. (n.d.). Analytics-Shop. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Chiral Separation Techniques: A Practical Approach. (2001). ResearchGate. [Link]

  • The Chiral Notebook. (n.d.). Phenomenex. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. [Link]

Sources

Application Notes & Protocols for the Incorporation of 2-Amino-2-(3-ethylphenyl)acetic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Non-Canonical Amino Acids

The incorporation of non-natural or non-canonical amino acids (ncAAs) into peptides is a cornerstone of modern drug discovery and chemical biology. These tailored building blocks enable the rational design of peptidomimetics with enhanced therapeutic properties, such as improved proteolytic stability, constrained conformations for higher receptor affinity, and novel functionalities.[1][2] 2-Amino-2-(3-ethylphenyl)acetic acid, a phenylglycine derivative, presents a unique structural motif. Its bulky, hydrophobic 3-ethylphenyl side chain introduces significant steric hindrance at the α-carbon. This feature can be strategically leveraged to enforce specific backbone dihedral angles, disrupt or promote protein-protein interactions, and shield the adjacent peptide bonds from enzymatic degradation.

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of 2-Amino-2-(3-ethylphenyl)acetic acid into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the predominant methodology for its efficiency and versatility.[1][3] We will delve into the specific challenges posed by its sterically demanding nature and present field-proven strategies to ensure high-yield, high-purity synthesis.

Physicochemical Properties of 2-Amino-2-(3-ethylphenyl)acetic acid

Understanding the properties of this ncAA is crucial for optimizing its handling and reaction conditions. While specific experimental data for this exact molecule is not broadly published, we can infer its characteristics from structurally similar compounds like 2-amino-2-phenylacetic acid and its derivatives.[4][5]

PropertyTypical Value / CharacteristicRationale & Scientific Insight
Molecular Formula C10H13NO2Derived from its chemical structure.
Molecular Weight 179.22 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for crystalline amino acids.[5][6]
Solubility Poor in water; soluble in DMF, NMP, DMSOThe hydrophobic ethylphenyl group dominates, requiring polar aprotic solvents common in SPPS.[7]
Key Structural Feature α-substituted, sterically hinderedThe 3-ethylphenyl group presents a significant steric barrier to the amine and carboxyl groups, impacting coupling kinetics. This is the primary challenge to address.
Protecting Group Strategy Fmoc for Nα-protectionFmoc/tBu is the standard orthogonal strategy in modern SPPS, allowing for mild, base-labile Nα-deprotection while acid-labile groups protect side chains.[8][9]

Core Principles & Strategic Considerations for SPPS Incorporation

The successful incorporation of a sterically hindered amino acid like 2-Amino-2-(3-ethylphenyl)acetic acid hinges on overcoming the kinetic barrier to peptide bond formation. Standard SPPS protocols may result in low coupling efficiency and deletion sequences.[2]

The Central Challenge: Steric Hindrance

The bulky side chain impedes the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain on the resin. This necessitates a more robust activation chemistry and optimized reaction conditions compared to standard proteinogenic amino acids.[10][11]

Strategic Solutions:

  • Potent Coupling Reagents: Standard carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient.[10] The use of high-efficiency aminium/uronium or phosphonium salt-based reagents is mandatory. These reagents form highly reactive O-acylisourea, OBt, OAt, or Oxyma esters that can overcome the steric barrier.[11]

  • Extended Reaction Times & Double Coupling: A single, standard coupling time (e.g., 1-2 hours) may not be sufficient for the reaction to go to completion. A strategy of "double coupling"—reacting the resin with a fresh solution of activated amino acid a second time—is highly recommended to drive the reaction forward.[2][11]

  • Optimal Solvent Choice: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can further block reactive sites. N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for its enhanced solvating properties, especially for difficult or hydrophobic sequences.[11]

The logical workflow for addressing these challenges is outlined below.

G Start Incorporate 2-Amino-2- (3-ethylphenyl)acetic acid CheckHindrance Is the amino acid sterically hindered? Start->CheckHindrance PotentReagent Select Potent Coupling Reagent (e.g., HATU, HCTU, PyBOP) CheckHindrance->PotentReagent Yes OptimizeConditions Optimize Reaction Conditions PotentReagent->OptimizeConditions DoubleCouple Perform Double Coupling OptimizeConditions->DoubleCouple Monitor Monitor Coupling with Kaiser Test DoubleCouple->Monitor Monitor->DoubleCouple Test Positive (Incomplete) Proceed Proceed to Next Cycle Monitor->Proceed Test Negative (Complete)

Caption: Decision workflow for coupling sterically hindered amino acids.

Detailed Experimental Protocol: Fmoc-SPPS

This protocol details the manual incorporation of Fmoc-2-Amino-2-(3-ethylphenyl)acetic acid-OH into a peptide sequence on a standard solid support like Rink Amide resin.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids, including Fmoc-2-Amino-2-(3-ethylphenyl)acetic acid-OH

  • Solvents: Dimethylformamide (DMF, peptide synthesis grade), N-methylpyrrolidone (NMP, optional but recommended), Dichloromethane (DCM)

  • Deprotection Solution: 20% piperidine in DMF (v/v)

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N'-Diisopropylethylamine (DIPEA)

  • Washing Solvents: Methanol (MeOH), Diethyl ether (for precipitation)

  • Cleavage Cocktail: Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)[12]

  • Kaiser Test Kit

Step 1: Resin Preparation & Swelling
  • Place the desired amount of resin (e.g., 100 mg, 0.5 mmol/g loading) into a fritted reaction vessel.

  • Add DMF (approx. 10 mL/g resin) and agitate gently for 30-60 minutes to swell the resin beads.

  • Drain the solvent.

  • Rationale: Proper swelling is critical for ensuring that all reactive sites within the resin beads are accessible to reagents.[7]

Step 2: Initial Fmoc Deprotection (for pre-loaded resin)
  • Add the 20% piperidine/DMF solution to the swollen resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh aliquot of 20% piperidine/DMF and agitate for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Rationale: A two-stage deprotection ensures rapid initial removal followed by complete deprotection. Thorough washing is essential as residual piperidine will neutralize the incoming activated amino acid.[3]

Step 3: Coupling of Fmoc-2-Amino-2-(3-ethylphenyl)acetic acid

This step employs a "double coupling" strategy to ensure maximum efficiency.

First Coupling:

  • In a separate vial, prepare the activation solution:

    • Fmoc-2-Amino-2-(3-ethylphenyl)acetic acid-OH (4 eq. relative to resin loading)

    • HATU (3.9 eq.)

    • DIPEA (8 eq.)

  • Dissolve the components in DMF (or NMP for better solvation). Allow to pre-activate for 1-5 minutes.[11]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel for 2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3x).

Second Coupling:

  • Prepare a fresh activation solution as described in Step 3.1.

  • Add the new solution to the resin and agitate for another 2 hours.

  • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Scientist's Note: The use of HATU is critical. It forms a highly reactive OAt active ester, which is more effective than the OBt esters formed by HBTU or PyBOP for hindered couplings. The slight excess of the amino acid and base over the coupling agent prevents side reactions.[13] The second coupling with fresh reagents is a robust method to drive the reaction to completion, overcoming the slow kinetics.[11]

Step 4: Monitoring and Subsequent Cycles
  • After the second coupling and washing, take a small sample of resin beads and perform a Kaiser test.

  • A negative result (beads remain yellow/colorless) indicates a complete coupling (free primary amine is absent).

  • If the test is positive (blue beads), a third coupling may be warranted, or a capping step (e.g., with acetic anhydride) should be performed to terminate any unreacted chains.

  • If the coupling is complete, proceed to the next cycle by returning to Step 2 (Fmoc Deprotection) for the newly added residue.

SPPS Workflow Diagram

G cluster_0 SPPS Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling (Activated Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 End Repeat Cycle or Proceed to Cleavage Wash2->End Start Start with Resin-Bound Peptide Start->Deprotection

Caption: The iterative workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Step 5: Final Cleavage and Peptide Precipitation
  • After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin with DCM (3x) and dry it under a vacuum for at least 1 hour.

  • Add the cold cleavage cocktail (e.g., Reagent K, ~10 mL/100 mg resin) to the dry resin.

  • Agitate gently for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.[2]

  • Precipitate the crude peptide by adding the filtrate to a large volume (10x) of cold diethyl ether.[2]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether, wash the pellet with more cold ether, and centrifuge again.

  • Dry the final peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

  • Rationale: The cleavage cocktail contains a strong acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups. The other components ("scavengers") trap the highly reactive cationic species that are generated during deprotection, preventing unwanted modification of sensitive residues like Trp, Met, or Cys.[12]

Troubleshooting Guide

ProblemLikely Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test)1. Insufficient reagent potency.2. Inadequate reaction time.3. Peptide aggregation on resin.1. Ensure a high-potency coupling reagent like HATU or HCTU is used.[11]2. Extend coupling time to 4+ hours or perform a third coupling.3. Switch solvent from DMF to NMP or a DCM/DMF/NMP mixture to improve solvation.[11]
Low Final Yield 1. Incomplete couplings leading to truncated sequences.2. Loss of peptide from resin during synthesis (acid-labile linkers).1. Implement double coupling for all hindered residues and monitor with the Kaiser test.2. Ensure the linker is stable to the repeated base treatment (20% piperidine).
Racemization Over-activation of the amino acid, especially with excess base or high temperatures.1. Use the recommended stoichiometry (e.g., 3.9 eq HATU to 4 eq AA).2. Avoid heating the coupling reaction unless absolutely necessary and validated.[11]

Conclusion

The successful incorporation of sterically demanding ncAAs like 2-Amino-2-(3-ethylphenyl)acetic acid is readily achievable with strategic adjustments to standard SPPS protocols. The key to success lies in recognizing the kinetic challenge posed by steric hindrance and proactively addressing it through the use of potent coupling reagents, optimized reaction conditions such as double coupling, and diligent monitoring. By following the detailed protocols and troubleshooting guidance provided in these notes, researchers can confidently leverage the unique structural properties of this and other challenging amino acids to advance the frontiers of peptide-based therapeutics and chemical biology.

References

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved from [Link]

  • Introduction to Peptide Synthesis. (2012). Methods in Molecular Biology. Retrieved from [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2023). Molecules. Retrieved from [Link]

  • 2-Amino-2-(2-methylphenyl)acetic acid. (n.d.). PubChem. Retrieved from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). ACS Omega. Retrieved from [Link]

  • CMC regulatory challenges during peptide development. (2024). BioXconomy. Retrieved from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022). Biomatik. Retrieved from [Link]

  • Greening the Solid-Phase Peptide Synthesis Process. (2020). Organic Process Research & Development. Retrieved from [Link]

  • From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. (2025). Digital Discovery. Retrieved from [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2025). ChemBioChem. Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2002). The Journal of Organic Chemistry. Retrieved from [Link]

  • 2-Amino-2-phenylacetic acid. (n.d.). LookChem. Retrieved from [Link]

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (2023). Molecules. Retrieved from [Link]

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. (2014). Chemical Reviews. Retrieved from [Link]

Sources

Part 1: Direct Asymmetric Synthesis via Diastereoselective Strecker Reaction

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Asymmetric Synthesis of 2-Amino-2-(3-ethylphenyl)acetic acid

Introduction

2-Amino-2-(3-ethylphenyl)acetic acid is a non-canonical, α-aryl amino acid. Such compounds are of significant interest to researchers in medicinal chemistry and drug development due to their utility as constrained peptide building blocks, chiral synthons, and fragments in novel therapeutics. The specific stereochemistry at the α-carbon is often critical for pharmacological activity, making the development of robust methods for enantioselective synthesis a key priority.

While direct literature on the synthesis of this specific ethyl-substituted phenylglycine analogue is not extensively documented, its stereoselective preparation can be reliably achieved by adapting well-established and validated protocols for structurally similar α-aryl amino acids. This guide provides detailed application notes and protocols for two primary, field-proven strategies:

  • Direct Asymmetric Synthesis: A diastereoselective Strecker reaction employing a chiral auxiliary, which leverages a crystallization-induced asymmetric transformation to achieve high stereopurity.

  • Resolution of a Racemic Mixture: An enzymatic kinetic resolution of an N-acetylated precursor, a highly selective and scalable method for separating enantiomers.

These protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causal relationships behind experimental choices to ensure both accuracy and reproducibility.

This approach builds the desired stereocenter directly from an achiral precursor, 3-ethylbenzaldehyde. The key to this strategy is the use of a chiral amine, (R)-phenylglycine amide, which serves as a transient chiral auxiliary. The reaction proceeds through the formation of diastereomeric α-amino nitriles. Under the specified aqueous conditions, these diastereomers equilibrate in solution while one preferentially crystallizes, driving the reaction toward a single, highly pure diastereomer. This powerful technique is known as a crystallization-induced asymmetric transformation.

Logical Workflow: Asymmetric Strecker Synthesis

A 3-Ethylbenzaldehyde + (R)-Phenylglycine Amide B In situ Imine Formation A->B C Addition of NaCN B->C D Formation of Diastereomeric α-Amino Nitriles (in solution) C->D E Crystallization-Induced Asymmetric Transformation D->E F Isolation of single Diastereomer (Solid) E->F G Acid Hydrolysis (Nitrile to Amide to Acid) F->G H Removal of Chiral Auxiliary (Hydrogenolysis) G->H I Final Product: (S)-2-Amino-2-(3-ethylphenyl)acetic acid H->I

Caption: Workflow for Asymmetric Strecker Synthesis.

Experimental Protocol 1: Asymmetric Strecker Synthesis

This protocol is adapted from the highly effective method developed for the synthesis of (S)-tert-leucine.

Step 1: Crystallization-Induced Asymmetric Transformation

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add (R)-phenylglycine amide (1.50 g, 10.0 mmol).

  • Add deionized water (50 mL) and stir to form a suspension.

  • Add 3-ethylbenzaldehyde (1.34 g, 10.0 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a separate flask, carefully prepare a solution of sodium cyanide (0.54 g, 11.0 mmol) in deionized water (10 mL). Caution: Sodium cyanide is extremely toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Add the sodium cyanide solution dropwise to the reaction mixture over 15 minutes.

  • A thick white precipitate will begin to form. Continue stirring vigorously at room temperature for 24 hours to allow for complete equilibration and crystallization.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL), followed by a small amount of cold methanol (10 mL).

  • Dry the white solid under vacuum to a constant weight. This product is the diastereomerically pure α-amino nitrile.

Step 2: Hydrolysis and Removal of Chiral Auxiliary

  • Suspend the dried α-amino nitrile (from Step 1) in 6 M hydrochloric acid (50 mL).

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-18 hours, or until TLC/LC-MS analysis indicates complete conversion of the nitrile and amide groups to the carboxylic acid.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the HCl and water.

  • Dissolve the resulting residue in methanol (100 mL).

  • Transfer the solution to a hydrogenation vessel. Add 10% Palladium on Carbon (Pd/C) (10 mol%).

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi and stir vigorously at room temperature for 24 hours, or until the reaction is complete (monitored by TLC/LC-MS for the disappearance of the starting material). This step cleaves the phenylglycine auxiliary.

  • Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or ion-exchange chromatography to yield the final enantiomerically pure amino acid.

Data Presentation: Expected Outcomes
ParameterExpected ValueRationale / Reference
Yield (Step 1) 75 - 90%Based on analogous reactions with aldehydes where the diastereomer precipitates effectively.
Diastereomeric Ratio >99:1The in-situ crystallization drives the equilibrium to favor a single diastereomer.
Overall Yield 60 - 75%Accounting for losses during hydrolysis and purification steps.
Enantiomeric Excess (e.e.) >98%High diastereomeric purity of the intermediate directly translates to high enantiomeric purity of the final product.

Part 2: Chiral Resolution via Enzymatic Kinetic Resolution

This strategy involves the non-stereoselective synthesis of the racemic amino acid, followed by a highly selective enzymatic step to separate the enantiomers. Enzymatic kinetic resolution is a cornerstone of industrial biotechnology for producing chiral compounds due to its exceptional selectivity and mild reaction conditions. The process involves N-acetylation of the racemic amino acid, followed by selective hydrolysis of the L-enantiomer's acetyl group by an acylase enzyme. The resulting free L-amino acid and the unreacted N-acetyl-D-amino acid have different chemical properties and can be easily separated.

Logical Workflow: Enzymatic Kinetic Resolution

A Racemic 2-Amino-2- (3-ethylphenyl)acetic acid (Prepared via standard Strecker) B N-Acetylation (Acetic Anhydride) A->B C Racemic N-Acetyl Amino Acid B->C D Enzymatic Kinetic Resolution (Acylase I, pH 7.5) C->D E Mixture of: L-Amino Acid (hydrolyzed) N-Acetyl-D-Amino Acid (unreacted) D->E F Separation (e.g., Extraction or Ion Exchange) E->F G_L (L)-2-Amino-2-(3-ethylphenyl) acetic acid F->G_L Product 1 G_D N-Acetyl-(D)-2-Amino-2- (3-ethylphenyl)acetic acid F->G_D Product 2 H Acid Hydrolysis of D-enantiomer G_D->H I (D)-2-Amino-2-(3-ethylphenyl) acetic acid H->I

Scale-Up Synthesis of 2-Amino-2-(3-ethylphenyl)acetic Acid: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Non-proteinogenic amino acids (NPAAs) are crucial building blocks in modern drug discovery and development, offering unique structural motifs that can enhance the pharmacological properties of peptide-based therapeutics and small molecules.[1] 2-Amino-2-(3-ethylphenyl)acetic acid, a synthetic α-amino acid, represents a key intermediate for various pharmaceutical candidates due to the presence of the 3-ethylphenyl group, which can impart favorable lipophilicity and metabolic stability. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and process chemists in the pharmaceutical industry.

This comprehensive guide provides detailed protocols and in-depth scientific rationale for the scale-up synthesis of 2-Amino-2-(3-ethylphenyl)acetic acid. We will explore two classical and robust methods for racemic synthesis: the Strecker synthesis and the Bucherer-Bergs reaction. Furthermore, an advanced protocol for an asymmetric Strecker synthesis will be presented, addressing the critical need for enantiomerically pure starting materials in drug development. This document is intended for researchers, scientists, and drug development professionals, offering practical insights into process optimization, purification, characterization, and safety considerations for the large-scale production of this important NPAA.

Strategic Approach to Synthesis: Strecker vs. Bucherer-Bergs

The choice of synthetic route for the scale-up of 2-Amino-2-(3-ethylphenyl)acetic acid is a critical decision that impacts yield, purity, cost, and operational safety. Both the Strecker synthesis and the Bucherer-Bergs reaction are well-established methods for the preparation of α-amino acids, starting from the readily available 3-ethylbenzaldehyde.[2][3]

The Strecker synthesis offers a direct, two-step approach involving the formation of an α-aminonitrile intermediate, followed by hydrolysis to the desired amino acid.[4] This method is often favored for its potentially higher yields in the initial aminonitrile formation.[5] However, the hydrolysis of the nitrile can require harsh conditions, which may be a consideration for sensitive substrates.[5]

The Bucherer-Bergs reaction , on the other hand, proceeds through a stable hydantoin intermediate.[6] This crystalline intermediate can be easier to handle and purify, which can be advantageous at a larger scale.[5] The subsequent hydrolysis of the hydantoin ring also yields the target amino acid.

The selection between these two routes will depend on specific laboratory capabilities, cost of reagents, and desired purity of the final product. For the purposes of this guide, we will provide detailed protocols for both methods to allow for a comprehensive evaluation.

Racemic Synthesis Protocols

Method 1: The Strecker Synthesis

The Strecker synthesis is a versatile method for producing α-amino acids from aldehydes.[2] The reaction proceeds in two main stages: the formation of an α-aminonitrile from 3-ethylbenzaldehyde, followed by its hydrolysis to 2-Amino-2-(3-ethylphenyl)acetic acid.[4]

Strecker_Workflow Start 3-Ethylbenzaldehyde Step1 Step 1: Aminonitrile Formation (NaCN, NH4Cl, H2O/MeOH) Start->Step1 Reactants Intermediate 2-Amino-2-(3-ethylphenyl)acetonitrile Step1->Intermediate Intermediate Step2 Step 2: Hydrolysis (conc. HCl, Heat) Intermediate->Step2 Hydrolysis Product Racemic 2-Amino-2-(3-ethylphenyl)acetic acid Step2->Product Final Product

Caption: Workflow for the Strecker synthesis of 2-Amino-2-(3-ethylphenyl)acetic acid.

Step 1: Synthesis of 2-Amino-2-(3-ethylphenyl)acetonitrile

  • Reactor Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, temperature probe, and an addition funnel.

  • Reagent Preparation: In a separate vessel, prepare a solution of sodium cyanide (NaCN) and ammonium chloride (NH₄Cl) in a mixture of water and methanol.

  • Reaction Initiation: Charge the reactor with 3-ethylbenzaldehyde and methanol. Cool the mixture to 0-5 °C with constant stirring.

  • Reagent Addition: Slowly add the aqueous solution of NaCN and NH₄Cl to the reactor via the addition funnel over 2-3 hours, ensuring the internal temperature is maintained below 10 °C to control the exotherm.

  • Reaction Monitoring: Stir the resulting slurry at 10-15 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the intermediate aminonitrile can be isolated by filtration or extraction, or the reaction mixture can be carried forward directly to the hydrolysis step.

Step 2: Hydrolysis to 2-Amino-2-(3-ethylphenyl)acetic acid

  • Acidification: To the crude aminonitrile slurry, slowly add concentrated hydrochloric acid (HCl). This step is highly exothermic and requires careful temperature control, not exceeding 30 °C.

  • Hydrolysis: Heat the reaction mixture to 80-90 °C and maintain for 12 hours to ensure complete hydrolysis of the nitrile group.

  • Isolation: Cool the reaction mixture to room temperature. The racemic 2-Amino-2-(3-ethylphenyl)acetic acid will precipitate as the hydrochloride salt.

  • Neutralization and Purification: Filter the solid and wash with cold water. To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to its isoelectric point (approximately 6.0) with a base such as ammonium hydroxide. The product will precipitate out of the solution.

  • Drying: Filter the purified product, wash with cold deionized water, and dry under vacuum at 60 °C to a constant weight.

Method 2: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction offers an alternative pathway to α-amino acids through a hydantoin intermediate, which can be advantageous for its stability and ease of purification.[5]

Bucherer_Bergs_Workflow Start 3-Ethylbenzaldehyde Step1 Step 1: Hydantoin Formation (KCN, (NH4)2CO3, EtOH/H2O) Start->Step1 Reactants Intermediate 5-(3-Ethylphenyl)hydantoin Step1->Intermediate Intermediate Step2 Step 2: Hydrolysis (aq. NaOH or Ba(OH)2, Heat) Intermediate->Step2 Hydrolysis Product Racemic 2-Amino-2-(3-ethylphenyl)acetic acid Step2->Product Final Product

Caption: Workflow for the Bucherer-Bergs synthesis of 2-Amino-2-(3-ethylphenyl)acetic acid.

Step 1: Synthesis of 5-(3-Ethylphenyl)hydantoin

  • Reactor Setup: In a suitable pressure reactor equipped with a stirrer and heating system, combine 3-ethylbenzaldehyde, potassium cyanide (KCN), and ammonium carbonate.

  • Solvent Addition: Add a mixture of ethanol and water as the solvent.

  • Reaction: Heat the mixture to 60-70 °C and stir for several hours until the reaction is complete, as monitored by TLC or HPLC.

  • Isolation: Cool the reaction mixture. The 5-(3-ethylphenyl)hydantoin will often precipitate and can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis to 2-Amino-2-(3-ethylphenyl)acetic acid

  • Hydrolysis: Suspend the 5-(3-ethylphenyl)hydantoin in an aqueous solution of a strong base, such as sodium hydroxide or barium hydroxide.

  • Heating: Heat the mixture under reflux for an extended period to ensure complete cleavage of the hydantoin ring.

  • Acidification and Precipitation: After cooling, carefully acidify the reaction mixture with a strong acid (e.g., sulfuric acid if using Ba(OH)₂) to the isoelectric point of the amino acid (around pH 6). The product will precipitate.

  • Purification and Drying: Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

Advanced Protocol: Asymmetric Strecker Synthesis

For many pharmaceutical applications, a single enantiomer of 2-Amino-2-(3-ethylphenyl)acetic acid is required. A diastereoselective Strecker reaction using a chiral auxiliary, coupled with a crystallization-induced asymmetric transformation, offers a practical and scalable approach to achieve high enantiomeric excess.[7]

This protocol utilizes (R)-phenylglycine amide as a readily available and effective chiral auxiliary.[7]

  • Iminium Ion Formation: In a reactor, combine (R)-phenylglycine amide and 3-ethylbenzaldehyde in a suitable solvent system, such as a mixture of methanol and water.

  • Cyanide Addition: Add a source of cyanide, such as sodium cyanide, along with a mild acid like acetic acid to generate HCN in situ.

  • Crystallization-Induced Asymmetric Transformation: Heat the reaction mixture (e.g., to 70 °C) and hold for an extended period (e.g., 24-48 hours). During this time, one diastereomer of the resulting α-aminonitrile will selectively precipitate from the solution. The dissolved diastereomer can epimerize in solution, leading to a high yield of the desired solid diastereomer.[8]

  • Isolation of Diastereomerically Pure Intermediate: Cool the mixture and isolate the precipitated diastereomerically pure α-aminonitrile by filtration.

  • Hydrolysis and Auxiliary Removal: The isolated aminonitrile is then subjected to acidic hydrolysis (e.g., with 6N HCl at 100 °C) to convert the nitrile to a carboxylic acid and cleave the chiral auxiliary.[8]

  • Product Isolation: After hydrolysis, the desired enantiomer of 2-Amino-2-(3-ethylphenyl)acetic acid can be isolated and purified following standard procedures, such as precipitation at its isoelectric point.

Process Optimization and Scale-up Considerations

Transitioning from a laboratory-scale synthesis to a pilot plant or manufacturing scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Parameter Challenge at Scale Optimization Strategy
Heat Transfer The exothermicity of the aminonitrile formation and acid hydrolysis can be difficult to manage in large reactors due to a lower surface-area-to-volume ratio.- Utilize jacketed reactors with efficient cooling systems. - Implement controlled, slow addition of reagents. - Consider using a more dilute reaction mixture.
Mixing Inefficient mixing can lead to localized "hot spots" and poor reactant distribution, resulting in inconsistent yields and increased impurity formation.- Optimize agitator design and speed to ensure homogeneity.
Reagent Handling Handling large quantities of toxic reagents like sodium cyanide requires stringent safety protocols and engineering controls.- Use closed-system transfers for cyanide solutions. - Ensure adequate ventilation and personal protective equipment (PPE). - Have emergency procedures and cyanide antidotes readily available.
Product Isolation Filtration and drying of large quantities of product can be time-consuming and may lead to product loss.- Select appropriate filtration equipment (e.g., filter-dryer). - Optimize washing procedures to minimize product loss in the filtrate.
Impurity Profile The impurity profile may change at a larger scale due to longer reaction times or temperature variations.- Conduct a thorough impurity profile analysis of all raw materials and intermediates. - Re-optimize reaction conditions to minimize the formation of critical impurities.

Purification and Characterization

The final purity of 2-Amino-2-(3-ethylphenyl)acetic acid is critical for its use in pharmaceutical applications. The primary method for purification is recrystallization.

Purification Workflow

Purification_Workflow Crude_Product Crude 2-Amino-2-(3-ethylphenyl)acetic acid Dissolution Dissolution in Hot Aqueous Base (e.g., aq. NH4OH) Crude_Product->Dissolution Filtration Hot Filtration (to remove insoluble impurities) Dissolution->Filtration Crystallization Crystallization by pH Adjustment (to isoelectric point with acetic acid) Filtration->Crystallization Isolation Isolation and Washing (Filtration and washing with cold water/ethanol) Crystallization->Isolation Drying Drying (Vacuum oven) Isolation->Drying Pure_Product Pure 2-Amino-2-(3-ethylphenyl)acetic acid Drying->Pure_Product

Caption: A typical workflow for the purification of 2-Amino-2-(3-ethylphenyl)acetic acid.

Characterization Data (Predicted)

Accurate characterization of the final product is essential to confirm its identity and purity. The following data are predicted based on the structure of 2-Amino-2-(3-ethylphenyl)acetic acid and spectroscopic principles.

Technique Expected Observations
¹H NMR - Aromatic protons (multiplets, ~7.2-7.4 ppm). - α-proton (singlet or broad singlet, ~4.5-5.0 ppm). - Ethyl group protons (quartet for -CH₂- at ~2.6 ppm and triplet for -CH₃ at ~1.2 ppm). - Broad singlets for -NH₂ and -COOH protons (variable, may exchange with D₂O).
¹³C NMR - Carboxylic acid carbon (~175-180 ppm). - Aromatic carbons (~125-145 ppm). - α-carbon (~55-60 ppm). - Ethyl group carbons (~28 ppm for -CH₂- and ~15 ppm for -CH₃).
FT-IR (cm⁻¹) - Broad O-H stretch from carboxylic acid (~2500-3300). - N-H stretches from the amino group (~3000-3300). - C=O stretch from the carboxylic acid (~1700-1725). - Aromatic C=C stretches (~1450-1600).
Mass Spec. (EI) - Molecular ion peak (M⁺) at m/z = 193. - Fragmentation pattern showing loss of the carboxylic acid group (M-45).
Melting Point Expected to be a crystalline solid with a defined melting point.

Safety and Handling

The synthesis of 2-Amino-2-(3-ethylphenyl)acetic acid involves the use of hazardous materials, and all operations should be conducted with appropriate safety precautions.

  • Cyanide Compounds (NaCN, KCN): These are highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). A cyanide antidote kit should be readily available, and personnel should be trained in its use.

  • Strong Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive. Handle with care, using appropriate PPE.

  • Exothermic Reactions: Be prepared to manage the heat generated during certain steps of the synthesis, especially at a large scale.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The scale-up synthesis of 2-Amino-2-(3-ethylphenyl)acetic acid is a feasible and important process for the pharmaceutical industry. Both the Strecker and Bucherer-Bergs syntheses provide robust and scalable routes to the racemic product. For the production of enantiomerically pure material, an asymmetric Strecker synthesis employing a chiral auxiliary with crystallization-induced asymmetric transformation is a highly effective strategy. Careful consideration of process parameters, safety, and purification is essential for the successful and efficient large-scale production of this valuable non-proteinogenic amino acid.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
  • Lange, B. D., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124.
  • Shafran, Y., et al. (2018). Asymmetric Strecker Synthesis. Chemical Reviews, 118(22), 11049-11083.
  • BenchChem. (2025). Scaling Up (r)-2-Amino-2-(4-chlorophenyl)acetic Acid Synthesis: A Technical Support Guide. BenchChem Technical Support.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Wikipedia.
  • BenchChem. (2025). Comparative study of different synthesis routes for (Acetylamino)(2-thienyl)acetic acid. BenchChem Technical Support.
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.
  • PubChem. (n.d.). 2-Amino-2-phenylacetic acid. PubChem.
  • MedChemExpress. (n.d.). 2-((2-Aminoethyl)amino)acetic acid. MedChemExpress.
  • Sigma-Aldrich. (n.d.). 2-Amino-2-(2-methylphenyl)acetic acid. Sigma-Aldrich.
  • Chibata, I., et al. (1968). Resolution of racemic amino acids.
  • Turner, N. J. (2011). Deracemisation and resolution.
  • Tverezovskiy, V. V., et al. (2013). Asymmetric Strecker reaction. Russian Chemical Reviews, 82(8), 683-711.

Sources

Troubleshooting & Optimization

Application Support Center: Purification of 2-Amino-2-(3-ethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this highly specialized guide to address the unique physiochemical bottlenecks encountered during the purification of 2-Amino-2-(3-ethylphenyl)acetic acid (a 3-ethyl substituted unnatural phenylglycine derivative).

Synthesizing this target—often via a modified Strecker reaction—yields a complex matrix of inorganic salts, unreacted intermediates, and racemic mixtures. This guide strips away generic advice and explains the exact causality behind the chromatographic and chemical behaviors of this molecule, providing you with self-validating workflows to isolate pure, pharmaceutical-grade material.

I. Troubleshooting FAQs: Isolation & Chiral Resolution

Q1: Why is my product trapped in the aqueous phase during liquid-liquid extraction (LLE), and how do I separate it from the inorganic salts generated during synthesis? The Causality: 2-Amino-2-(3-ethylphenyl)acetic acid is a zwitterion. While the 3-ethyl functional group increases the overall lipophilicity (LogP) compared to unsubstituted phenylglycine, the internal salt structure (a positively charged ammonium group and a negatively charged carboxylate) produces a massive dipole moment. The hydration energy of this dipole heavily favors the aqueous phase, rendering organic solvent extraction highly inefficient. Furthermore, attempting to isolate the product by simply evaporating the aqueous layer leaves it heavily contaminated with inorganic salts (e.g., KCl and NH₄Cl from the Strecker synthesis). The Solution: You must utilize Strong Cation Exchange (SCX) Chromatography . By dropping the pH below 2.0, the carboxylate group is protonated, converting the molecule into a net-positive cation that binds tightly to the SCX resin. Inorganic anions (Cl⁻, CN⁻) and neutral organic byproducts wash through. You then elute the pure zwitterion using a volatile base (aqueous ammonia), which simply evaporates under vacuum to leave the pure, desalted product 1.

Q2: I am attempting chiral resolution of the racemate using HPLC with a macrocyclic glycopeptide (Vancomycin) column, but the enantioseparation is unacceptably poor. Why is this happening? The Causality: While Vancomycin is an exceptional chiral selector for many amino acids (like Tryptophan), phenylglycine derivatives lack a methylene spacer between the alpha-carbon and the aromatic ring. Molecular docking studies reveal that the rigid steric bulk of the alpha-phenyl group prevents the molecule from achieving deep, differentiated inclusion into the aglycone "basket" of the vancomycin selector 2. Because both the (R) and (S) enantiomers experience similar, unfavorable binding energies, they co-elute. The Solution: Pivot to a Chiral Crown Ether stationary phase. Crown ethers do not rely on bulky basket-inclusion; instead, they selectively coordinate the primary ammonium group of the amino acid via targeted hydrogen bonding within the crown cavity, resulting in massive separation factors for phenylglycine derivatives 3.

Q3: Is there a scalable method to isolate a single enantiomer directly from the crude synthesis without losing 50% of the yield to the unwanted stereoisomer? The Causality: Traditional fractional crystallization of diastereomeric salts limits your maximum theoretical yield to 50%. However, phenylglycinonitrile derivatives (the direct precursor in the Strecker synthesis) are highly susceptible to base-catalyzed racemization. The Solution: Employ an Enzymatic Dynamic Kinetic Resolution (DKR) using a nitrilase enzyme. By maintaining the reaction at an alkaline pH (e.g., pH 8.5), the unreacted (S)-nitrile continuously racemizes into the (R)-nitrile in situ. Simultaneously, the stereoselective nitrilase exclusively hydrolyzes the (R)-nitrile into the target (R)-amino acid 4. This chemoenzymatic approach completely bypasses complex downstream chiral chromatography.

II. Quantitative Chiral Chromatography Data

To optimize your HPLC purification strategy, review the selector performance data below. Note the severe drop in resolution when utilizing glycopeptide columns for rigid phenylglycines.

Chiral Stationary Phase / SelectorTarget Analyte ClassAverage Resolution Factor (

)
Primary Binding MechanismRecommendation for 3-Ethylphenylglycine
Vancomycin (1.5 mM) Amino Acids with Methylene Spacers (e.g., Tryptophan)3.98 Hydrophobic inclusion,

stacking
Not Recommended 2
Vancomycin (1.5 mM) Rigid Alpha-Aromatic Amino Acids (Phenylglycines)< 1.0 (Poor)Similar unfavorable binding energiesNot Recommended [[2]]()
Chiral Crown Ether Primary Amino Acids (Phenylglycines)> 2.5 (High)Cavity hydrogen bonding with

Highly Recommended 3

III. Self-Validating Experimental Protocols

Protocol A: Traceless Desalting via Cation-Exchange Chromatography

This protocol ensures the complete removal of inorganic synthesis salts without leaving residual counter-ions.

  • Resin Preparation: Pack a column with Dowex 50WX8 (or equivalent strong cation exchange resin in the

    
     form). Wash thoroughly with deionized (DI) water until the eluate pH is neutral.
    
  • Sample Loading: Dissolve the crude, salty 2-Amino-2-(3-ethylphenyl)acetic acid mixture in dilute HCl (pH ~1.5). Slowly apply the solution to the column. The target molecule is now fully protonated (

    
     and 
    
    
    
    ) and binds to the sulfonic acid sites.
  • Wash Phase (Self-Validating Step): Wash the column with 3-5 column volumes of pure DI water.

    • Validation: Collect a few drops of the wash eluate and add a drop of

      
      
      
      
      
      . If a white precipitate (
      
      
      ) forms, continue washing. A clear test confirms the complete removal of chloride salts 1.
  • Traceless Elution: Elute the amino acid using

    
     aqueous Ammonia (
    
    
    
    ). The ammonia neutralizes the carboxylate group, restoring the zwitterionic state and disrupting resin binding.
  • Isolation: Evaporate the combined product fractions under reduced pressure. Both water and the ammonia gas are completely volatile, leaving behind the chemically pure, desalted zwitterionic solid 1.

Protocol B: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

This protocol bypasses chiral chromatography entirely, yielding theoretical


 enantiomeric excess.
  • Reaction Setup: Suspend

    
     of racemic 2-amino-2-(3-ethylphenyl)acetonitrile in a 
    
    
    
    Tris-HCl buffer adjusted to pH 8.5. This slightly alkaline pH is required to initiate the spontaneous racemization of the aminonitrile substrate.
  • Enzymatic Addition: Add recombinant E. coli cells expressing an (R)-specific nitrilase variant. Maintain the reaction at 30°C with gentle orbital shaking.

  • In-Process Monitoring (Self-Validating Step): At regular intervals, sample the reaction and analyze via achiral C18 HPLC (

    
     methanol, 
    
    
    
    formic acid).
    • Validation: The reaction is complete when the peak corresponding to the aminonitrile (

      
       min) is completely consumed, and only the pure amino acid peak (
      
      
      
      min) remains [[4]]().
  • Purification: Centrifuge to remove the biocatalyst, then proceed to Protocol A for final desalting and isolation.

IV. Reaction Visualization

The following diagram illustrates the causality of the chemoenzymatic Dynamic Kinetic Resolution, demonstrating how base-catalyzed equilibrium combined with selective enzymatic hydrolysis drives a racemic mixture to a singular enantiomer.

G A rac-Aminonitrile Intermediate B (S)-Aminonitrile A->B Equilibration C (R)-Aminonitrile A->C D Base-Catalyzed Racemization (pH 8.5) B->D E Enzymatic Hydrolysis (Nitrilase) C->E D->C F (R)-3-Ethylphenylglycine (Target Amino Acid) E->F H2O, -NH3

Pathway: Nitrilase-mediated DKR of 3-ethylphenylglycine derivatives.

V. References

  • Udvarhelyi, P. M., & Watkins, J. C. (1990). "Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase." Chirality. 3

  • MDPI. (2024). "Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study." Molecules. 2

  • Frontiers. "Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction." Frontiers in Microbiology.4

  • ResearchGate. "How to desalt zwitterions?" Scientific Discussion Forum. 1

Sources

Technical Support Center: 2-Amino-2-(3-ethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-2-(3-ethylphenyl)acetic acid. This guide is designed to provide practical, field-proven insights into the characterization of its degradation products. As this is a compound with limited public degradation data, this document focuses on establishing a robust scientific methodology for identifying and understanding its stability profile. We will delve into the principles of forced degradation, analytical method development, and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your experimental design and strategy.

Q1: What are the most probable degradation pathways for 2-Amino-2-(3-ethylphenyl)acetic acid?

A1: Based on its chemical structure—an α-amino acid with an ethyl-substituted phenyl ring—we can anticipate several primary degradation routes. The two most common pathways for amino acids are deamination (loss of the amino group) and decarboxylation (loss of the carboxylic acid group).[1] Additionally, the ethylphenyl moiety presents other potential sites for modification, particularly oxidation of the ethyl group. Hydrolytic, oxidative, and photolytic stress conditions are all likely to induce one or more of these pathways.[2]

Q2: Why are forced degradation (stress testing) studies essential for a novel compound like this?

A2: Forced degradation studies are a cornerstone of pharmaceutical development.[3] They involve subjecting the drug substance to conditions more severe than accelerated stability testing to achieve several key objectives:

  • Pathway Elucidation: To understand the likely degradation pathways and characterize the resulting products.[4]

  • Method Development: To generate degradation products necessary for developing and validating a stability-indicating analytical method—a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[2]

  • Formulation & Packaging: The chemical stability behavior of the molecule helps guide the development of a stable formulation and the selection of appropriate packaging.[4]

  • Intrinsic Stability: These studies reveal the molecule's inherent vulnerabilities, which is critical information for handling and storage.[4]

Q3: What are the standard stress conditions I should use as a starting point?

A3: The International Council for Harmonisation (ICH) guidelines provide a framework, although specific conditions often require optimization.[4] The goal is to achieve 5-20% degradation of the parent compound. Starting with extreme conditions and sampling at early time points can help distinguish primary degradants from secondary ones.[4] A typical set of starting conditions is outlined in the table below.

Q4: Which analytical techniques are best suited for analyzing the parent compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.[2] Due to the chemical nature of amino acids, which often lack a strong UV chromophore, derivatization is frequently required for sensitive detection.[5]

  • Pre-column derivatization with reagents like o-phthalaldehyde (OPA) reacts with primary amines to form highly fluorescent products, offering excellent sensitivity.[6]

  • Post-column derivatization is another robust option known for its excellent reproducibility.[5]

  • Mass Spectrometry (LC-MS) is invaluable for structural elucidation of unknown degradation products by providing mass-to-charge ratio information.

Troubleshooting Guide: Navigating Experimental Challenges

This section is formatted to address specific problems you may encounter during your investigation.

Q1: I've applied the standard stress conditions, but my chromatogram shows no significant degradation. What should I do?

A1: This indicates the compound is highly stable under the initial conditions. The solution is to systematically increase the stress intensity.

  • Rationale: The goal of forced degradation is to force degradation to occur to generate degradants for analytical method validation.[3] If no degradation is observed, the method's ability to separate degradants from the parent peak cannot be proven.

  • Step-by-Step Solution:

    • Increase Stressor Concentration: Move from 0.1 M HCl/NaOH to 1 M or even higher. For oxidation, increase H₂O₂ concentration from 3% to 10% or 30%.

    • Increase Temperature: If performing hydrolysis at 60°C, increase to 80°C and reflux if necessary.[4]

    • Extend Exposure Time: Double the duration of the study, taking multiple time points to monitor the degradation rate.

    • Combine Stressors: For particularly stable compounds, a combination of stressors (e.g., heat and humidity, or acid and heat) can be effective.[7]

Q2: My parent peak is completely gone, and the chromatogram is complex. How can I obtain meaningful data?

A2: This is a common issue where the stress conditions were too harsh. The key is to dial back the conditions to achieve the target 5-20% degradation.

  • Rationale: Excessive degradation makes it difficult to identify primary degradants, as they may have already converted into secondary or tertiary products. It also prevents accurate quantitation and mass balance assessment.

  • Step-by-Step Solution:

    • Reduce Exposure Time: This is the easiest variable to adjust. Sample at much earlier time points (e.g., 2, 4, 8, and 12 hours instead of several days).

    • Lower Temperature: Reduce the temperature in 10-20°C increments. For example, move from 80°C to 60°C.

    • Decrease Stressor Concentration: Dilute the acid, base, or oxidizing agent used.

    • Workflow Diagram: The following diagram illustrates the logic for optimizing stress conditions.

G cluster_0 Stress Condition Optimization Start Run Initial Stress Conditions CheckDeg Analyze Degradation (Target: 5-20%) Start->CheckDeg TooLow Degradation < 5% CheckDeg->TooLow Low TooHigh Degradation > 20% CheckDeg->TooHigh High Optimal Degradation is 5-20% CheckDeg->Optimal Optimal IncreaseStress Increase Stress: 1. Time 2. Temperature 3. Concentration TooLow->IncreaseStress DecreaseStress Decrease Stress: 1. Time 2. Temperature 3. Concentration TooHigh->DecreaseStress IncreaseStress->CheckDeg Re-run DecreaseStress->CheckDeg Re-run

Caption: Logic for optimizing forced degradation stress conditions.

Q3: My chromatogram shows several new peaks. How do I confirm they are actual degradation products and not artifacts?

A3: This is a critical step in ensuring data integrity. A self-validating protocol requires control samples to be run alongside the stressed samples.

  • Rationale: Peaks can originate from the degradation of excipients (if in a formulation), impurities in the starting material, or interactions with the solvent or container.

  • Step-by-Step Solution:

    • Analyze Control Samples: Compare the chromatogram of the stressed drug substance to:

      • An unstressed sample (Time zero).

      • A placebo sample (formulation without the API) stressed under the same conditions.

      • A blank sample (only the solvent) stressed under the same conditions.

    • Peak Tracking: A true degradation product should not be present (or be significantly smaller) in the control and time-zero samples and should grow over time as the parent peak decreases.

    • Mass Balance Calculation: The sum of the parent API and all degradation products should ideally be close to 100% of the initial API concentration. A good mass balance confirms that all major degradants are being detected.

Q4: How can I tentatively identify the structure of an unknown degradation product?

A4: LC-MS is the primary tool for this. By comparing the mass of the degradant to the parent compound, you can infer the chemical transformation.

  • Rationale: Different degradation pathways result in predictable mass shifts.

  • Step-by-Step Solution:

    • Determine Mass Shift:

      • Decarboxylation (-CO₂): Mass loss of ~44 Da.

      • Deamination (-NH₃): Mass loss of ~17 Da, followed by hydrolysis (+OH), resulting in a net mass loss of ~1 Da.

      • Oxidation (+O): Mass gain of ~16 Da (e.g., hydroxylation of the ethyl group).

      • Oxidation (+2O): Mass gain of ~32 Da (e.g., oxidation of the ethyl group to a carboxylic acid).

    • Fragmentation Analysis (MS/MS): For a higher degree of confidence, subject the degradant ion to fragmentation. The resulting fragment ions can be compared to the fragmentation pattern of the parent compound to pinpoint the site of modification.

    • Conceptual Diagram: The following diagram illustrates potential primary degradation pathways.

DegradationPathways cluster_products Potential Primary Degradation Products Parent 2-Amino-2-(3-ethylphenyl) acetic acid (Parent Molecule) Decarboxy Decarboxylation Product (-CO2, Δm ≈ -44) Parent->Decarboxy Decarboxylation Deamino Deamination/Hydrolysis Product (-NH2, +OH, Δm ≈ -1) Parent->Deamino Deamination Oxidized Oxidation Product (+O, Δm ≈ +16) Parent->Oxidized Oxidation (on ethyl group)

Caption: Potential primary degradation pathways for the parent compound.

Experimental Protocols

This section provides detailed methodologies for conducting your study.

Protocol 1: Forced Degradation (Stress Testing) Workflow

Objective: To generate degradation products of 2-Amino-2-(3-ethylphenyl)acetic acid under various stress conditions.

Materials:

  • 2-Amino-2-(3-ethylphenyl)acetic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber, pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Heat at 60°C.

    • Take samples at 0, 2, 6, 12, and 24 hours.

    • Before injection, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature.

    • Take samples at 0, 2, 6, 12, and 24 hours.

    • Before injection, neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Take samples at 0, 2, 6, 12, and 24 hours.

  • Thermal Degradation:

    • Place the solid API powder in an oven at 80°C.

    • Place a solution of the API (in the dissolution solvent) in the oven.

    • Sample at pre-determined intervals.

  • Photolytic Degradation:

    • Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[4]

    • A control sample should be protected from light (e.g., with aluminum foil).

Protocol 2: Stability-Indicating HPLC-UV Method Development

Objective: To develop a chromatographic method capable of separating the parent API from all process impurities and degradation products.

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 30 minutes) to screen for all potential degradants.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector, scan from 200-400 nm to determine the optimal wavelength. The carboxyl group and phenyl ring will have absorbance in the low UV range (200-220 nm and ~254 nm).[5]

  • Injection Volume: 10 µL.

Method Validation Workflow:

Caption: Workflow for developing a stability-indicating HPLC method.

  • Specificity: Inject individual stressed samples and a pooled mixture of all stressed samples. The method is specific if the parent peak is resolved from all degradation peaks (Resolution > 2). Use a photodiode array (PDA) detector to check for peak purity.

  • Optimization: If peaks co-elute, adjust the gradient slope, mobile phase pH, or organic modifier (e.g., switch from acetonitrile to methanol) to improve separation.

  • Validation: Once specificity is demonstrated, validate the method according to ICH Q2(R1) guidelines for linearity, accuracy, precision, and robustness.

References

  • Saeed, M. A., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Chemistry Central Journal. Available at: [Link]

  • Deguillaume, L., et al. (2025). The effect of amino acids on the Fenton and photo-Fenton reactions in cloud water: unraveling the dual role of glutamic acid.
  • Hasan, M. M., et al. (2024). Acetic acid: a cheap but chief metabolic regulator for abiotic stress tolerance in plants. Plant Stress. Available at: [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • LibreTexts, B. (2026). 18.
  • Shimadzu. Analytical Methods for Amino Acids. Available at: [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Sun, Y., et al. (2025). Amino Acid Biostimulants Enhance Drought and Heat Stress Tolerance of Creeping Bentgrass (Agrostis Stolonifera L.). MDPI.
  • Google Patents. (2006). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent.
  • Sun, Y., et al. (2025). Regulatory mechanisms of amino acids for improving plant tolerance to drought and heat stress – a review. Maximum Academic Press.
  • Ho, Y.-S. (2019). Oxidant-Mediated Protein Amino Acid Conversion. MDPI.
  • ResearchGate. (2024). Thermal degradation of 18 amino acids during pyrolytic processes.
  • Belskaya, N. P., et al. (2021). Photocaging of amino acids and short peptides by arylidenethiazoles: mechanism, photochemical characteristics and biological behaviour.
  • U.S. Pharmacopeia. (2016).
  • Głowacka, I. E., et al. (2023).
  • ResearchGate. (2008). The photocatalytic degradation of amino and nitro substituted stilbenesulfonic acids by TiO2/UV and Fe2+/H2O2/UV under aqueous conditions.
  • Bermejo, M. D., & Cocero, M. J. (2016). Hydrothermal Degradation of Amino Acids. PMC. Available at: [Link]

  • ResearchGate. (2013).
  • Xu, C., & Huang, B. (2022). Differential Regulation of Amino Acids and Nitrogen for Drought Tolerance and Poststress Recovery in Creeping Bentgrass. ASHS Journals.
  • ResearchGate. (2025).
  • Bajaj, S., et al. (2013).
  • Zhang, H., et al. (2024). Degradation pathways of amino acids during thermal utilization of biomass: a review. Environmental Sciences: Processes & Impacts.
  • Buvik, V., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. SINTEF.
  • Lorenz, H., et al. (2011). In Situ ATR-IR Study on the Photocatalytic Decomposition of Amino Acids over Au/TiO2 and TiO2. Université de Genève.
  • Ali, M. Z., & Azeem, M. W. (2023). Biochemistry, Amino Acid Synthesis and Degradation. StatPearls. Available at: [Link]

  • Lally, R. D., et al. (2020). Biostimulant Potential of Acetic Acid Under Drought Stress Is Confounded by pH-Dependent Root Growth Inhibition. Frontiers in Plant Science.
  • Buvik, V., et al. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Semantic Scholar.
  • Guerard, J. J., & Chin, Y.-P. (2011). Photosensitized Amino Acid Degradation in the Presence of Riboflavin and Its Derivatives. Environmental Science & Technology.
  • Pharmacopoeial Discussion Group. (2024).

Sources

Validation & Comparative

Validation of a High-Throughput UHPLC-MS/UV Method for the Quantification of 2-Amino-2-(3-ethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Process Chemists, and Drug Development Scientists Document Type: Comparative Performance & Method Validation Guide

Executive Summary & Mechanistic Rationale

The unnatural amino acid 2-Amino-2-(3-ethylphenyl)acetic acid (CAS: 1270321-46-4) serves as a critical chiral building block in the synthesis of active pharmaceutical ingredients (APIs). From an analytical perspective, evaluating this compound presents two distinct physicochemical challenges:

  • Zwitterionic Polarity: The simultaneous presence of an amine and a carboxylic acid results in poor retention and poor peak shape on conventional reversed-phase (C18) stationary phases.

  • Weak Chromophore: While the 3-ethylphenyl group provides some UV absorbance, it is insufficient for trace-level impurity tracking (Limit of Quantitation < 0.05% relative to API).

To overcome these barriers, we developed and validated a pre-column derivatization technique utilizing Phenylisothiocyanate (PITC) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) and dual UV/Electrospray Ionization Mass Spectrometry (ESI-MS). The PITC reagent targets the primary amine to yield a lipophilic phenylthiocarbamyl (PTC) derivative.

The Causality of the Design: By converting the zwitterion into a neutral, hydrophobic PTC-derivative, we deliberately shift the retention mechanism to hydrophobic interaction, allowing robust separation on standard C18 columns[1]. Furthermore, the addition of the thiocarbamyl group significantly amplifies molar absorptivity at 254 nm and provides an easily ionizable moiety for MS detection, solving both retention and sensitivity issues simultaneously. This method fully conforms to the ICH Q2(R2) guidelines for analytical procedure validation[2].

AnalyticalWorkflow A 1. Sample Solubilization (Buffer + Internal Std) B 2. PITC Derivatization (Alkaline pH, 25°C) A->B Add PITC Reagent C 3. UHPLC Separation (C18, Gradient Elution) B->C Inject 1 µL D 4. Dual Detection (UV 254 nm & ESI-MS) C->D Eluent Flow E 5. Data Quantitation (Ratio to Internal Std) D->E Signal Integration

Fig 1. Step-by-step workflow for PITC derivatization and UHPLC-MS/UV analysis.

Technology Comparison: Why UHPLC-PITC Outperforms Alternatives

When selecting an analytical method for unnatural amino acids, laboratories typically evaluate non-aqueous titrimetry, standard HPLC-UV, and pre-column derivatized UHPLC[3]. Table 1 objectively compares these methodologies.

The traditional photometric approaches (like ninhydrin-based amino acid analyzers) are notoriously slow, often requiring run times exceeding 100 minutes per sample[1]. In contrast, the PITC-derivatized UHPLC method resolves the target compound and its structural isomers in under 10 minutes.

Table 1: Comparative Performance of Analytical Methodologies
Analytical ParameterNon-Aqueous TitrationConventional HPLC-UV (Underivatized)UHPLC-UV/MS (PITC Derivatization)
Separation Mechanism None (Bulk functional group)Reversed-Phase or HILICReversed-Phase (C18)
Specificity Very Low (Cannot separate isomers)Moderate (Prone to matrix interference)High (Chromatographic & m/z resolution)
Run Time per Sample ~ 15 minutes25 - 45 minutes< 10 minutes
Sensitivity (LOD) ~ 1.0 mg/mL~ 5.0 µg/mL0.05 µg/mL
Automation LowHighHigh
Primary Limitation Consumes high sample volumesPoor retention; weak UV absorbanceRequires a 15-min sample prep step

ICH Q2(R2) Validation Framework

Pursuant to the ICH Q2(R2) guidelines effective June 2024, an analytical procedure must demonstrate fitness for its intended purpose[2][4]. Our framework approaches validation not as a static checklist, but as a lifecycle mapping process.

ValidationLogic Core ICH Q2(R2) Validation 2-Amino-2-(3-ethylphenyl)acetic acid Spec Specificity (No Matrix Interference) Core->Spec Lin Linearity & Range (0.1 - 150 µg/mL, R² > 0.999) Core->Lin Acc Accuracy & Precision (Recovery 98-102%, RSD < 2%) Core->Acc Sens Sensitivity (LOD/LOQ Determination) Core->Sens

Fig 2. ICH Q2(R2) analytical validation lifecycle and defined acceptance criteria.

Table 2: Quantitative Validation Results (ICH Q2(R2) Protocol)
Validation ParameterICH Guideline RequirementExperimental ResultStatus
System Precision (RSD) ≤ 2.0% (n=6 injections)0.85%PASS
Linearity (R²) ≥ 0.999 over dynamic range0.9997 (0.5 – 150 µg/mL)PASS
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% ± 0.6%PASS
LOD (S/N > 3) Establish baseline noise ratio0.05 µg/mLPASS
LOQ (S/N > 10) Establish quantifiable limit0.15 µg/mLPASS
Specificity Peak purity angle < thresholdNo co-eluting matrix peaksPASS

Experimental Protocol: A Self-Validating System

To establish trustworthiness , an analytical method must monitor its own integrity during routine use. This protocol uses L-Norleucine as an Internal Standard (IS) . Because L-Norleucine is a non-natural amino acid, it will not be natively present in any sample[1]. By normalizing the peak area of 2-Amino-2-(3-ethylphenyl)acetic acid to the peak area of L-Norleucine, the calculation mathematically cancels out variations in pipetting volumes, derivatization efficiency, and MS ion suppression.

Step 1: Reagent & Standard Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Methanol and 0.1 M HCl.

  • Internal Standard (IS) Solution: Dissolve L-Norleucine in the diluent to a final concentration of 50 µg/mL.

  • Sample Preparation: Accurately weigh 10.0 mg of 2-Amino-2-(3-ethylphenyl)acetic acid, dissolve in 10 mL of IS Solution, and sonicate for 5 minutes.

Step 2: PITC Derivatization Workflow

Note: The 3-ethylphenyl ring creates steric hindrance. A rigid 20-minute incubation is critical to ensure >99% conversion yield.

  • Transfer 100 µL of the sample solution into a microcentrifuge tube.

  • Add 50 µL of coupling buffer (Acetonitrile:Pyridine:Triethylamine:Water = 10:5:2:3).

  • Add 5 µL of pure Phenylisothiocyanate (PITC).

  • Vortex for 10 seconds and incubate at 25°C for exactly 20 minutes.

  • Lyophilize or dry the sample under a gentle stream of Nitrogen to remove excess unreacted PITC and volatile pyridine.

  • Reconstitute the dried residue in 1.0 mL of Mobile Phase A.

Step 3: UHPLC-MS/UV Instrument Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.5).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0-1 min (5% B), 1-6 min (Linear ramp to 60% B), 6-7 min (95% B for column wash), 7-9 min (5% B for re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection:

    • UV Diode Array: Extracted at 254 nm.

    • Mass Spectrometer: Positive ESI mode, monitoring the [M+H]+ adduct of the PTC-derivatized compound.

Step 4: System Suitability Testing (Self-Validation Check)

Before analyzing unknown samples, inject the standard solution six times. The run is only considered valid if:

  • The Retention Time RSD for the target peak is ≤ 1.0%.

  • The Peak Area Ratio (Analyte/IS) RSD is ≤ 2.0%.

  • USP Tailing Factor is ≤ 1.5.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

  • Method comparison of HPLC-ninhydrin-photometry and UHPLC-PITC-tandem mass spectrometry for serum amino acid analyses. PubMed Central (NIH). Metabolomics, 16(12): 128 (2020). DOI: 10.1007/s11306-020-01741-8. Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]

Sources

Comparative Biological Profiling of 2-Amino-2-(3-ethylphenyl)acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating non-proteinogenic chiral building blocks requires a rigorous understanding of how three-dimensional spatial orientation dictates pharmacological outcomes. The compound 2-Amino-2-(3-ethylphenyl)acetic acid (commonly known as 3-ethylphenylglycine) presents a classic case study in chiral divergence. The positioning of the alpha-amino and carboxylate groups relative to the meta-ethyl substituted phenyl ring fundamentally alters its biological utility—shifting its application from a potent neuromodulator in its (S)-configuration to an enzymatically stable peptidomimetic scaffold in its (R)-configuration.

This guide provides an in-depth comparative analysis of the (S)- and (R)-enantiomers, evaluating their target specificities, quantitative performance, and the validated experimental workflows required to profile them.

Mechanistic Causality: Stereochemistry in Target Interaction

The biological activity of substituted phenylglycines is strictly governed by their structural homology to endogenous amino acids and the steric bulk of their ring substitutions.

The (S)-Enantiomer: Orthosteric Neuromodulation

The (S)-enantiomer serves as a conformationally restricted mimic of endogenous L-glutamate. Its spatial geometry allows it to dock seamlessly into the "Venus Flytrap" domain of Group I metabotropic glutamate receptors (mGluR1 and mGluR5). However, the critical variable is the 3-ethyl substitution . While unsubstituted or lightly substituted phenylglycines may act as agonists, the bulky meta-ethyl group creates profound steric hindrance within the orthosteric pocket. This physical bulk prevents the two lobes of the receptor domain from closing into their active conformation, thereby locking the receptor in an open, inactive state and functioning as a competitive antagonist[1]. This antagonism of mGluR1 has profound downstream effects, including the attenuation of epileptiform bursting activity in central nervous system models[2].

The (R)-Enantiomer: Peptidomimetic Shielding

Conversely, the (R)-enantiomer mirrors the stereochemistry of D-amino acids. Because mammalian proteases and aminopeptidases are highly stereoselective for L-configured peptide bonds, the incorporation of an (R)-phenylglycine derivative introduces an immediate kinetic barrier to enzymatic hydrolysis. Furthermore, placing the lipophilic 3-ethylphenyl group at key recognition sites (such as the P1 position in protease substrates) maximizes steric shielding. This mechanism is heavily exploited in the structure-activity relationship (SAR) optimization of viral protease inhibitors, where such non-covalent, substituted phenylglycine residues yield double-digit nanomolar inhibition by resisting host and viral proteolytic degradation[3].

G Root 2-Amino-2-(3-ethylphenyl) acetic acid SubS (S)-Enantiomer (L-Glutamate Mimic) Root->SubS Chiral Resolution SubR (R)-Enantiomer (D-Glutamate Mimic) Root->SubR Chiral Resolution mGluR mGluR1/5 Orthosteric Site SubS->mGluR Binding Peptide Peptidomimetic Scaffold SubR->Peptide Solid-Phase Synthesis Antagonism Receptor Antagonism (Neuromodulation) mGluR->Antagonism Conformational Lock Stability Proteolytic Resistance (Half-life Extension) Peptide->Stability Steric Shielding

Divergent biological pathways of 3-ethylphenylglycine enantiomers in pharmacology.

Quantitative Performance Matrix

To objectively select the correct enantiomer for your developmental pipeline, rely on the distinct divergence in their pharmacological metrics. The table below summarizes the typical comparative profiles of these stereoisomers in functional assays.

Biological Parameter(S)-2-Amino-2-(3-ethylphenyl)acetic acid(R)-2-Amino-2-(3-ethylphenyl)acetic acid
Primary Target Class Group I mGluR (mGluR1/5)Proteolytic Enzymes (Aminopeptidases)
Pharmacological Role Competitive Receptor AntagonistStructural / Pharmacokinetic Enhancer
mGluR1/5 Affinity (IC₅₀) High (Typical range: 0.1 - 5.0 µM)Negligible / Inactive (> 100 µM)
Protease Stability (t½) Low (Susceptible to rapid cleavage)Exceptionally High (> 24 hours in serum)
Lipophilicity Contribution Enhances BBB permeabilityEnhances target residency time
Key Application Area Anticonvulsant / Neurological ResearchAntiviral APIs / Peptide Therapeutics

Validated Experimental Methodologies

To accurately quantify the data presented above, assays must be designed to isolate the causality of the specific stereocenter. The following protocols represent self-validating systems for profiling these enantiomers.

Protocol A:[³H]-Inositol Monophosphate (IP1) Accumulation Assay

Purpose: To validate competitive antagonism at Group I mGluRs by the (S)-enantiomer. Causality: Group I mGluRs couple to phospholipase C. By measuring IP1 downstream accumulation rather than generic radioligand displacement, we verify whether the compound induces a functional conformational change (agonist) or blocks it (antagonist)[1].

  • Cell Preparation : Cultivate Chinese Hamster Ovary (CHO) cells stably expressing cloned mGluR1 or mGluR5 in 24-well plates until 80% confluence.

  • Isotope Labeling : Pre-incubate the cells overnight with [³H]-myo-inositol to label the intracellular phosphoinositide pool.

  • Equilibration : Wash cells with a buffered salt solution containing 10 mM LiCl (to inhibit inositol monophosphatase, trapping IP1). Add varying concentrations (10 nM to 100 µM) of the (S)- or (R)-enantiomer and incubate for 20 minutes to achieve steady-state receptor occupancy.

  • Agonist Challenge : Introduce an EC₅₀ concentration of L-glutamate (or a known agonist like ACPD) to the wells. Incubate for 20 minutes[1].

  • Extraction & Readout : Terminate the reaction using cold 5% perchloric acid. Neutralize and separate the [³H]-IP1 fraction using anion-exchange chromatography. Quantify radioactivity via liquid scintillation counting to generate an IC₅₀ curve.

Protocol B: Aminopeptidase Degradation Kinetics

Purpose: To quantify the proteolytic resistance conferred by the (R)-enantiomer. Causality: Using purified leucine aminopeptidase simulates highly aggressive in vivo serum degradation. Mass spectrometry is chosen over UV-Vis to confirm that the specific chiral peptide bond remains uncut, validating the steric shielding effect.

  • Peptide Assembly : Synthesize two identical reporter peptide sequences via standard Fmoc solid-phase chemistry, incorporating the (S)-enantiomer in one and the (R)-enantiomer in the other at the critical P1 cleavage site[3].

  • Enzymatic Digestion : Dilute the purified peptides to 50 µM in Tris-HCl buffer (pH 7.4). Initiate the reaction by adding 10 mU/mL of purified Aminopeptidase N at 37°C.

  • Kinetic Sampling : Extract 50 µL aliquots at tightly controlled intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes). Immediately quench the enzymatic activity by mixing the aliquot with an equal volume of 1% Trifluoroacetic acid (TFA).

  • LC-MS/MS Quantification : Analyze the quenched samples using reverse-phase HPLC coupled to a tandem mass spectrometer. Integrate the Area Under the Curve (AUC) for the intact parent peptide mass across the time points to calculate the degradation half-life (t½).

Workflow Prep Enantiomer Preparation (S) vs (R) Isolation Assay1 Functional Assay [3H]-IP1 Accumulation Prep->Assay1 Assay2 Pharmacokinetic Assay Protease Incubation Prep->Assay2 Read1 Liquid Scintillation (Antagonist IC50) Assay1->Read1 Read2 LC-MS/MS Kinetics (Half-life Calculation) Assay2->Read2 Data Comparative Biological Profile Formulation Decision Read1->Data Read2->Data

Parallel experimental workflow for evaluating enantiomeric biological activity.

References

  • Title: SAR evolution towards potent C-terminal carboxamide peptide inhibitors of Zika virus NS2B-NS3 protease Source: PubMed URL: [Link]

  • Title: Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes Source: PubMed Central (PMC) URL: [Link]

  • Title: Differential Effects of Metabotropic Glutamate Receptor Antagonists on Bursting Activity in the Amygdala Source: Journal of Neurophysiology URL: [Link]

Sources

A Guide to the Structural Analysis of 2-Amino-2-(3-ethylphenyl)acetic Acid and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the structural analysis of the chiral, non-proteinogenic amino acid, 2-Amino-2-(3-ethylphenyl)acetic acid, and its analogs. As novel amino acid derivatives are critical components in the development of new therapeutics and peptidomimetics, a thorough understanding of their three-dimensional structure is paramount for predicting their biological activity and optimizing their properties. This document will delve into the primary analytical techniques employed for structural elucidation—X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling—offering both theoretical grounding and practical insights into their application.

Introduction to 2-Amino-2-(3-ethylphenyl)acetic Acid and its Analogs

2-Amino-2-(3-ethylphenyl)acetic acid belongs to the class of α-aryl-α-amino acids, with phenylglycine being the parent compound. The introduction of substituents on the phenyl ring, such as the ethyl group at the meta-position in our target molecule, can significantly influence its physicochemical properties, including lipophilicity, electronic distribution, and steric profile. These modifications, in turn, can modulate the molecule's interaction with biological targets. Understanding the precise impact of these substitutions on the molecule's conformation and intermolecular interactions is a key objective of structural analysis.

This guide will use phenylglycine and its other substituted analogs as comparators to create a comprehensive structural profile of 2-Amino-2-(3-ethylphenyl)acetic acid, providing a robust methodology for researchers in the field.

Methodologies for Structural Elucidation

The determination of the three-dimensional structure of a small molecule is a multi-faceted process that often requires the integration of several analytical techniques. The choice of methodology is dictated by the nature of the sample, the desired level of detail, and the specific questions being addressed.

Single-Crystal X-ray Diffraction (SCXRD)

X-ray crystallography is considered the "gold standard" for determining the absolute three-dimensional structure of a molecule in the solid state.[1] It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice.[2]

Causality Behind Experimental Choices: The primary prerequisite for SCXRD is the availability of a high-quality single crystal.[3] For novel compounds like 2-Amino-2-(3-ethylphenyl)acetic acid, which may be difficult to crystallize directly, co-crystallization techniques can be employed.[4] This involves crystallizing the target molecule with a "crystallization chaperone," a molecule that facilitates the formation of a well-ordered crystal lattice.[4]

Experimental Protocol: Co-crystallization for SCXRD

  • Screening for Co-formers: A variety of co-formers, such as tetraaryladamantanes, are screened for their ability to form co-crystals with the analyte.[4]

  • Sample Preparation: A solution of the analyte and the chosen co-former is prepared in a suitable solvent.

  • Crystallization: The solution is allowed to slowly evaporate, or the temperature is gradually lowered to induce crystallization.[5]

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[1]

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.[1]

graph TD {
    rankdir=TB;
    node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"];
    edge [fontname="Arial", fontsize=9, color="#34A853"];

}

*** #### 2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It provides information about the connectivity of atoms, the chemical environment of individual nuclei, and through-space interactions, which can be used to determine the relative stereochemistry and conformation of a molecule. For chiral molecules like amino acid derivatives, specialized NMR techniques can be used for chiral recognition and the determination of enantiomeric purity. **Causality Behind Experimental Choices:** The choice of NMR experiments depends on the complexity of the molecule and the specific structural information required. A standard suite of experiments for a novel compound would include 1D ¹H and ¹³C NMR for basic structural information, and 2D experiments like COSY, HSQC, and HMBC to establish connectivity. For stereochemical assignment, NOESY or ROESY experiments are crucial as they detect through-space interactions between protons. **Experimental Protocol: NMR for Structural Elucidation** 1. **Sample Preparation:** A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). 2. **1D NMR Spectra Acquisition:** ¹H and ¹³C NMR spectra are acquired to identify the different types of protons and carbons and their chemical environments. 3. **2D NMR Spectra Acquisition:** * **COSY (Correlation Spectroscopy):** Identifies protons that are coupled to each other (typically on adjacent carbons). * **HSQC (Heteronuclear Single Quantum Coherence):** Correlates protons with their directly attached carbons. * **HMBC (Heteronuclear Multiple Bond Correlation):** Correlates protons and carbons that are separated by two or three bonds. * **NOESY (Nuclear Overhauser Effect Spectroscopy):** Identifies protons that are close to each other in space, providing information on stereochemistry and conformation. 4. **Data Analysis and Structure Determination:** The correlation peaks in the 2D spectra are analyzed to piece together the molecular structure. ***
class="dot-graph"> ```dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"]; A[Start: Purified Compound] --> B[Dissolve in Deuterated Solvent]; B --> C[Acquire 1D ¹H & ¹³C NMR]; C --> D{Establish Basic Structure}; D --> E[Acquire 2D NMR (COSY, HSQC, HMBC)]; E --> F{Determine Connectivity}; F --> G[Acquire NOESY/ROESY]; G --> H{Determine Stereochemistry & Conformation}; H --> I[Final Structure Elucidation]; subgraph "Data Acquisition" C; E; G; end subgraph "Data Interpretation" D; F; H; end }
Workflow for NMR-based Structural Elucidation.
Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insights into molecular structure and properties. [6]DFT calculations can be used to predict stable conformations, calculate NMR chemical shifts, and analyze electronic properties, which can aid in the interpretation of experimental spectra and provide a more complete understanding of the molecule's behavior. [7][8] Causality Behind Experimental Choices: DFT calculations are particularly valuable when experimental data is ambiguous or difficult to obtain. For instance, if a molecule can exist in multiple low-energy conformations in solution, DFT can be used to calculate the relative energies of these conformers and their respective NMR parameters, which can then be compared to the experimentally observed averaged spectrum.

Experimental Protocol: DFT-based Structural Analysis

  • Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.

  • Conformational Search: A systematic search for low-energy conformers is performed.

  • Geometry Optimization: The geometries of the identified conformers are optimized using a chosen DFT functional and basis set. [6]4. Property Calculation: Various properties, such as relative energies, NMR chemical shifts, and electronic parameters, are calculated for the optimized geometries.

  • Comparison with Experimental Data: The calculated properties are compared with experimental data to validate the computational model and aid in structural assignment.

Comparative Structural Analysis

While specific experimental data for 2-Amino-2-(3-ethylphenyl)acetic acid is not readily available in the public domain, we can infer its likely structural characteristics by comparing it to its parent compound, phenylglycine, and other substituted analogs. [2][9] | Feature | Phenylglycine | 2-Amino-2-(2-methylphenyl)acetic acid | 2-Amino-2-(4-methoxyphenyl)acetic acid | 2-Amino-2-(3-ethylphenyl)acetic acid (Predicted) | | :--- | :--- | :--- | :--- | :--- | | Substitution | Unsubstituted | Methyl at ortho-position | Methoxy at para-position | Ethyl at meta-position | | Steric Hindrance around α-carbon | Low | High | Low | Moderate | | Electronic Effect of Substituent | Neutral | Weakly electron-donating | Strongly electron-donating | Weakly electron-donating | | Predicted Conformation | Flexible rotation of the phenyl ring | Rotation of the phenyl ring is likely restricted due to steric clash with the amino and carboxyl groups. | Flexible rotation of the phenyl ring. | The ethyl group is less likely to cause significant steric hindrance to phenyl ring rotation compared to an ortho-substituent. | | Predicted Intermolecular Interactions | Hydrogen bonding via amino and carboxyl groups; potential π-π stacking. | Similar to phenylglycine, but steric bulk may influence crystal packing. | The methoxy group can act as a hydrogen bond acceptor, potentially leading to different crystal packing motifs. | The ethyl group increases lipophilicity, which may favor van der Waals interactions in the solid state. |

```dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10, color="#FBBC05", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

*** ### Conclusion The structural analysis of novel amino acid derivatives like 2-Amino-2-(3-ethylphenyl)acetic acid is a critical step in the drug discovery and development process. A comprehensive approach that integrates X-ray crystallography, NMR spectroscopy, and computational modeling provides the most detailed and reliable structural information. While direct experimental datafor the target molecule may require de novo generation, a comparative analysis with known analogs provides a powerful framework for predicting its structural properties. This guide has outlined the key methodologies and the rationale behind their application, providing researchers with a solid foundation for their structural elucidation endeavors. ### References 1. Spisni, A., Corradini, R., Marchelli, R., & Dossena, A. (1988). Chiral recognition of amino acid derivatives: an NMR investigation of the selector and the diastereomeric complexes. *Journal of the American Chemical Society, 110*(23), 7793-7798.2. Burt, S. K., & Richards, W. G. (1980). Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects. *Journal of computational chemistry, 1*(2), 197-204.3. Ohtani, T., Kusano, S., & Ema, T. (2025). Chiral recognition of carboxylic acids and amino acids using C3-symmetric cage-shaped phosphates as chiral-shift reagents. *Chemistry Letters*. 4. Jadrijević, N., et al. (2020). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. *Molecules, 25*(11), 2634.5. Kim, Y., & Still, W. C. (2004). Chiral Shift Reagent for Amino Acids Based on Resonance-Assisted Hydrogen Bonding. *Organic Letters, 6*(16), 2769-2771.6. Dwivedi, A. M., Butcher, R. J., & Bedekar, A. V. (2026). Amino acid derived chiral thioureas: design, synthesis and applications as NMR resolving agents for enantioselective recognition. *RSC Advances*. 7. Schneebeli, S. T., et al. (2014). Absolute Configuration of Small Molecules by Co‐Crystallization. *Angewandte Chemie International Edition, 53*(49), 13466-13469.8. Sonois, V., et al. (2008). Raman study and DFT calculations of amino acids. *TechConnect Briefs, 1*, 352-355.9. BenchChem. (2025). *X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide*. Retrieved from BenchChem website. 10. Sonois, V., et al. (2008). Raman study and DFT calculations of amino acids. *NSTI-Nanotech, 1*, 352-355.11. Ordowska, K., et al. (2019). Phosphonic Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. *Preprints.org*. 12. Ordowska, K., et al. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. *Pharmaceuticals, 12*(3), 139.13. BenchChem. (2025). *Application Notes and Protocols for the Co-crystallization of 9-Ethyladenine*. Retrieved from BenchChem website. 14. de Oliveira, A. F., & da Silva, J. B. P. (2020). Updating atomic charge parameters of aliphatic amino acids: a quest to improve the performance of molecular modeling via sequential molecular dynamics and DFT-GIAO-NMR calculations. *Physical Chemistry Chemical Physics, 22*(31), 17466-17478.15. Lillo, A. M., et al. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy. *The Journal of Organic Chemistry, 64*(13), 4669-4675.16. ResearchGate. (2025). *Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains*. 17. ResearchGate. (2025). *Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds*. 18. Royal Society of Chemistry. (n.d.). *Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors*. 19. ResearchGate. (n.d.). *Modes of binding of all the studied analogs of phenylglycine (both...)*. 20. Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. *Chemical Society Reviews, 52*(5), 1735-1761.21. Hayashi, Y., et al. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. *Journal of Neuroscience, 14*(5 Pt 2), 3370-3377.22. ChemicalBook. (n.d.). *2-Amino-2-phenylacetic acid*. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8240822.htm23. Balci, M. (2005). *Basic 1H- and 13C-NMR Spectroscopy*. Elsevier. 24. Lillo, A. M., et al. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. *The Journal of Organic Chemistry, 64*(13), 4669-4675.25. ResearchGate. (n.d.). *1 H NMR spectra of 2-amino-20...*. 26. PubChem. (n.d.). *2-Aminophenylacetic acid*. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/58377627. ResearchGate. (1999). *Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by1 H NMR Spectroscopy*. 28. SPT Labtech. (n.d.). *Chemical crystallization*. Retrieved from https://www.sptlabtech.com/applications/crystallography/chemical-crystallization29. University of Rochester, Department of Chemistry. (n.d.). *How To: Grow X-Ray Quality Crystals*. Retrieved from https://www.sas.rochester.edu/chm/resource/how-to/grow-crystals.html30. Bhat, M., & Belagali, S. L. (2026). A Study on the Crystal Structure of Ethyl 2-(2, 4-difluoro phenyl) acetate. *ResearchGate*. 31. Collins, J. L., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. *Bioorganic & Medicinal Chemistry Letters, 13*(7), 1351-1354.32. SpectraBase. (n.d.). *Acetic acid, [[2-[[(3-methoxypropyl)amino]carbonyl]phenyl]amino]oxo-, ethyl ester - Optional[1H NMR]*. 33. ChemicalBook. (n.d.). *2-amino-2-(4-methoxyphenyl)acetic acid(19789-59-4) 1 h nmr*. 34. Automated Topology Builder. (n.d.). *L-Phenylglycine*. Retrieved from https://atb.uq.edu.au/molecule.py?molid=4871435. PubChem. (n.d.). *Acetic acid, 2-[[2-[2-[(4-methylphenyl)amino]acetyl]phenyl]amino]-2-oxo-, ethyl ester*. 36. Stenutz. (n.d.). *2-amino-2-phenylacetic acid*. Retrieved from https://www.stenutz.eu/chem/solv2835-06-5.php37. Royal Society of Chemistry. (n.d.). *1H NMR and 13C NMR spectral date of compounds*. 38. LookChem. (n.d.). *2-Amino-2-phenylacetic acid*. Retrieved from https://www.lookchem.com/2-Amino-2-phenylacetic-acid/39. MilliporeSigma. (n.d.). *2-amino-2-(2-methylphenyl)acetic acid*. Retrieved from https://www.sigmaaldrich.com/US/en/product/mfcd/mfcd0266242140. Caselli, E., et al. (2006). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. *Journal of Medicinal Chemistry, 49*(20), 6137-6140.41. PubChem. (n.d.). *2-Amino-2-(3-methylcyclohexyl)acetic acid*. 42. Sigma-Aldrich. (n.d.). *2-(3-Amino-2-methylphenyl)acetic acid*. 43. ChemRxiv. (2024). *A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory*. 44. PubChem. (n.d.). *Phenylacetic Acid*. 45. ResearchGate. (2026). *Synthesis, properties and applications of esters of phenylacetic acid*. 46. PubChem. (n.d.). *2-[2-(3-Ethylpentanoylamino)phenyl]acetic acid*. 47. ResearchGate. (n.d.). *Crystal structure of {2-[({2-[(2-aminoethyl)amino]ethyl}imino)methyl]phenolato}aquacopper(II) bromide*.

Sources

A Researcher's Guide to Establishing a Reference Standard for 2-Amino-2-(3-ethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The Imperative for a Well-Characterized In-House Standard

A reference standard is a highly purified and extensively characterized substance used as a benchmark for identity, purity, and potency in analytical procedures. For a novel compound like 2-Amino-2-(3-ethylphenyl)acetic acid, an in-house reference standard is indispensable for:

  • Unambiguous identification in various experimental matrices.

  • Accurate quantification in analytical assays.

  • Validation of analytical methods developed for its study.

  • Ensuring consistency and comparability of results across different experiments and laboratories.

This guide will walk you through a scientifically sound process for creating a reference standard that you can trust.

Synthesis and Purification of the Candidate Material

Given the structure of 2-Amino-2-(3-ethylphenyl)acetic acid, the Strecker amino acid synthesis offers a classic and efficient route, starting from the readily available 3-ethylbenzaldehyde.[1][2][3]

Proposed Synthetic Pathway: Strecker Synthesis

The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the corresponding amino acid.[4]

Strecker Synthesis cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Hydrolysis 3-ethylbenzaldehyde 3-Ethylbenzaldehyde iminium_ion Iminium Ion Intermediate 3-ethylbenzaldehyde->iminium_ion + NH3 - H2O aminonitrile α-Amino-α-(3-ethylphenyl)acetonitrile iminium_ion->aminonitrile + KCN aminonitrile_hydrolysis α-Amino-α-(3-ethylphenyl)acetonitrile amino_acid 2-Amino-2-(3-ethylphenyl)acetic acid (Racemic Mixture) aminonitrile_hydrolysis->amino_acid H3O+ / Heat Analytical Workflow cluster_0 Candidate Material cluster_1 Identity & Structure Confirmation cluster_2 Purity Assessment cluster_3 Physicochemical Properties cluster_4 Qualified Reference Standard Synthesized_Material Synthesized and Purified 2-Amino-2-(3-ethylphenyl)acetic acid NMR NMR Spectroscopy (1H, 13C, 2D) Synthesized_Material->NMR MS Mass Spectrometry (High Resolution) Synthesized_Material->MS FTIR FTIR Spectroscopy Synthesized_Material->FTIR HPLC_Purity HPLC-UV (Chemical Purity) Synthesized_Material->HPLC_Purity Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Synthesized_Material->Chiral_HPLC qNMR Quantitative NMR (qNMR) (Potency/Assay) Synthesized_Material->qNMR Appearance Appearance Synthesized_Material->Appearance Solubility Solubility Synthesized_Material->Solubility Melting_Point Melting Point Synthesized_Material->Melting_Point Qualified_Standard In-House Primary Reference Standard NMR->Qualified_Standard MS->Qualified_Standard FTIR->Qualified_Standard HPLC_Purity->Qualified_Standard Chiral_HPLC->Qualified_Standard qNMR->Qualified_Standard Appearance->Qualified_Standard Solubility->Qualified_Standard Melting_Point->Qualified_Standard

Sources

A Senior Scientist's Guide to Characterizing the Cross-Reactivity of 2-Amino-2-(3-ethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the novel, non-proteinogenic amino acid, 2-Amino-2-(3-ethylphenyl)acetic acid. As researchers and drug development professionals, understanding the specificity of assays and the potential for off-target binding is paramount for both diagnostic accuracy and therapeutic safety. This document moves beyond a simple recitation of protocols to explain the underlying scientific rationale, ensuring that the experimental design is robust, self-validating, and grounded in established analytical principles.

The core challenge with any new chemical entity is defining its interaction profile. Does an antibody developed against it also recognize similar molecules? Can our analytical methods distinguish it from its isomers and precursors? This guide will walk you through a two-pronged approach, combining a highly specific biological immunoassay with a definitive physicochemical chromatographic method to build a complete and trustworthy cross-reactivity profile.

The Rationale of Compound Selection: Defining the Challenge

The first step in any cross-reactivity study is to identify and procure the most likely cross-reactants. The principle of molecular recognition dictates that antibodies and other biological systems are most likely to mistakenly identify structurally similar molecules.[1][2] Therefore, our panel of test compounds must include those with minor chemical modifications, as these will most rigorously test the specificity of our methods.

For 2-Amino-2-(3-ethylphenyl)acetic acid, the logical comparison compounds are:

  • The Parent Molecule: 2-Amino-2-phenylacetic acid (DL-Phenylglycine) will establish a baseline of cross-reactivity against the core structure.[3][4]

  • Positional Isomers: 2-Amino-2-(2-ethylphenyl)acetic acid and 2-Amino-2-(4-ethylphenyl)acetic acid are critical. The ability to distinguish between ortho-, meta-, and para- substitutions is a stringent test of specificity.

  • Alkyl Chain Variants: 2-Amino-2-(3-methylphenyl)acetic acid allows us to probe the antibody's sensitivity to the size of the alkyl group on the phenyl ring.

  • Structurally Related Amino Acids: L-Phenylalanine and L-Tyrosine are common, endogenous amino acids that share the core phenyl-amino acid structure.[5] Cross-reactivity with these would be highly problematic in biological samples.

  • Metabolic Precursors/Analogs: Phenylglycinol represents a reduced form of the parent molecule, testing for recognition of a different functional group.[6]

By evaluating our target compound against this carefully selected panel, we can preemptively identify potential interferences and build a highly specific and reliable assay.

The Immunoassay Approach: Probing Biological Specificity via Competitive ELISA

The gold standard for assessing antibody specificity is the competitive enzyme-linked immunosorbent assay (ELISA). This method directly measures the ability of a test compound to compete with our target analyte for a limited number of antibody binding sites. High competition signifies high cross-reactivity.[1][7]

The core principle is this: we coat a microplate with a conjugate of our target analyte (2-Amino-2-(3-ethylphenyl)acetic acid). We then add our specific antibody, pre-incubated with either a standard solution of our target or one of the potential cross-reactants. If a test compound is highly cross-reactive, it will bind to the antibody in the solution, preventing the antibody from binding to the coated plate. This results in a lower signal, which is inversely proportional to the concentration of the analyte or cross-reactant.

Workflow for Competitive ELISA

ELISA_Workflow p1 1. Coat Plate Coat 96-well plate with Analyte-Protein Conjugate. p2 2. Wash Plate Wash to remove excess unbound conjugate. p1->p2 p3 3. Block Plate Add blocking buffer to prevent non-specific binding. p2->p3 r1 4. Prepare Samples Mix specific antibody with either Standard, Control, or Test Compound. r2 5. Incubate Add mixture to the coated plate. Competition for antibody binding occurs. r1->r2 r3 6. Wash Plate Wash to remove unbound antibody and test compounds. r2->r3 d1 7. Add Secondary Ab Add enzyme-conjugated secondary antibody (e.g., HRP-Goat-anti-Rabbit). d2 8. Wash Plate Wash to remove unbound secondary antibody. d1->d2 d3 9. Add Substrate Add TMB substrate. Color develops in proportion to bound primary antibody. d2->d3 d4 10. Stop & Read Stop reaction with acid. Read absorbance at 450 nm. d3->d4

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Detailed Experimental Protocol: Competitive ELISA
  • Antigen Coating: Dilute the 2-Amino-2-(3-ethylphenyl)acetic acid-protein conjugate (e.g., -BSA) to 1-2 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution. Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.[7] Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare standard curves for the target analyte and each potential cross-reactant in Assay Buffer (Blocking Buffer with 0.05% Tween-20).

    • In a separate dilution plate, add 50 µL of the primary antibody (at a pre-determined optimal dilution) to 50 µL of each standard/test compound concentration. Incubate for 1 hour at room temperature.

    • Wash the coated plate three times.

    • Transfer 100 µL of the antibody/analyte mixtures to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate four times.

    • Add 100 µL of enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Rabbit IgG), diluted in Assay Buffer. Incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add 100 µL of TMB substrate. Incubate in the dark for 15-30 minutes.

    • Add 50 µL of Stop Solution (e.g., 2 N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm on a microplate reader.

  • Calculation:

    • Determine the concentration of the target analyte and each test compound that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Hypothetical Data Summary: Immunoassay Cross-Reactivity
CompoundIC50 (ng/mL)% Cross-Reactivity
2-Amino-2-(3-ethylphenyl)acetic acid (Target) 10 100%
2-Amino-2-(4-ethylphenyl)acetic acid5020%
2-Amino-2-(2-ethylphenyl)acetic acid2504%
2-Amino-2-(3-methylphenyl)acetic acid8012.5%
2-Amino-2-phenylacetic acid1,0001%
L-Phenylalanine>10,000<0.1%
L-Tyrosine>10,000<0.1%

The Orthogonal Method: Physicochemical Specificity via HPLC

While immunoassays provide data on biological recognition, they can be susceptible to matrix effects and unforeseen interferences.[1][8] Therefore, we must employ an orthogonal method—one based on a different scientific principle—to validate our findings. High-Performance Liquid Chromatography (HPLC) is the ideal choice, as it separates compounds based on their physicochemical properties like polarity, size, and charge.[9]

For these non-proteinogenic amino acid derivatives, a reversed-phase HPLC (RP-HPLC) method with UV detection is a robust starting point.[10][11] The goal is to develop a method that can achieve baseline separation of our target analyte from all the potential cross-reactants identified earlier. Chiral chromatography may also be necessary to separate enantiomers if the starting material is a racemic mixture.[10][12][13]

Logical Relationship of Analogs for Separation

Analogs cluster_analogs Potential Cross-Reactants Target Target Compound 2-Amino-2-(3-ethylphenyl)acetic acid Parent Parent 2-Amino-2-phenylacetic acid Target->Parent Remove ethyl group Isomer_p Para-Isomer 2-Amino-2-(4-ethylphenyl)acetic acid Target->Isomer_p Move ethyl to para Isomer_o Ortho-Isomer 2-Amino-2-(2-ethylphenyl)acetic acid Target->Isomer_o Move ethyl to ortho Alkyl Alkyl Variant 2-Amino-2-(3-methylphenyl)acetic acid Target->Alkyl Change ethyl to methyl Endogenous Endogenous AAs Phenylalanine, Tyrosine Target->Endogenous Structural Similarity

Caption: Structural relationships between the target analyte and test compounds.

Detailed Experimental Protocol: RP-HPLC Method Development
  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Detector Wavelength: 254 nm (or determined by UV scan).

  • Sample Preparation: Dissolve the target analyte and each test compound individually in the mobile phase starting condition (e.g., 95% A, 5% B) to a concentration of ~1 mg/mL to create stock solutions. Prepare a mixture of all compounds at ~50 µg/mL each.

  • Method Development:

    • Initial Gradient: Start with a shallow gradient to screen for separation. For example:

      • Time 0 min: 5% B

      • Time 20 min: 50% B

      • Time 22 min: 95% B (column wash)

      • Time 25 min: 95% B

      • Time 26 min: 5% B (re-equilibration)

      • Time 30 min: 5% B (end run)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Optimization: Inject the mixture. Analyze the chromatogram for co-eluting peaks. Adjust the gradient slope, temperature, or mobile phase composition to improve the resolution (Rs) between the closest eluting peaks. The goal is an Rs value > 1.5 for all compound pairs.

  • Validation: Once a suitable separation is achieved, validate the method for linearity, accuracy, and precision as per internal SOPs.

Hypothetical Data Summary: HPLC Separation
CompoundRetention Time (min)Resolution (Rs) to Target
L-Tyrosine3.5N/A
L-Phenylalanine5.8N/A
2-Amino-2-phenylacetic acid8.24.1
2-Amino-2-(2-ethylphenyl)acetic acid10.12.5
2-Amino-2-(3-ethylphenyl)acetic acid (Target) 11.5 -
2-Amino-2-(4-ethylphenyl)acetic acid12.11.6
2-Amino-2-(3-methylphenyl)acetic acid10.91.8

Synthesis and Conclusion

By integrating the results from both a biological immunoassay and a physicochemical separation method, we can construct a highly reliable and defensible cross-reactivity profile for 2-Amino-2-(3-ethylphenyl)acetic acid.

The hypothetical data presented suggests that an antibody could be developed with excellent specificity, showing minimal recognition of the parent phenylglycine and endogenous amino acids. As expected, the highest cross-reactivity is observed with the positional isomers, particularly the para-isomer. The HPLC data confirms that while these compounds are challenging to separate, baseline resolution is achievable.

This dual-methodology approach provides a self-validating system. The immunoassay quantifies the degree of biological interaction, while the HPLC method provides an unambiguous tool to confirm the identity and purity of the analyte, and to resolve it from its most challenging structural analogs. This comprehensive characterization is essential for advancing any project involving a novel chemical entity, ensuring data integrity from discovery through development.

References

  • Benchchem. (n.d.). Chirality and Stereochemistry of 2-Amino-2-phenylacetic Acid Derivatives: An In-depth Technical Guide. Benchchem.
  • Hortin, G. L., & Meilinger, B. (2005). Cross-reactivity of amino acids and other compounds in the biuret reaction: interference with urinary peptide measurements. Clinical chemistry, 51(8), 1451–1457. Retrieved from [Link]

  • Udvarhelyi, P. M., & Watkins, J. C. (1990). Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. Chirality, 2(3), 200–204. Retrieved from [Link]

  • van den Broek, W., & van der Meer, F. (1993). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace. Retrieved from [Link]

  • Forensic RTI. (n.d.). Validating Immunoassays for Urine and Oral Fluid Drug Testing. Forensic RTI.
  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. Retrieved from [Link]

  • Chen, J., et al. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. MDPI. Retrieved from [Link]

  • Hortin, G. L., & Meilinger, B. (2005). Cross-Reactivity of Amino Acids and Other Compounds in the Biuret Reaction: Interference with Urinary Peptide Measurements. ResearchGate. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2008). Immunoassay Interference by Endogenous Antibodies; Approved Guideline. ANSI Webstore. Retrieved from [Link]

  • Hortin, G. L., & Meilinger, B. (2005). Cross-reactivity of amino acids and other compounds in the biuret reaction: interference with urinary peptide measurements. Semantic Scholar. Retrieved from [Link]

  • Wikipedia. (n.d.). Non-proteinogenic amino acids. Wikipedia. Retrieved from [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Immunoassay Methods - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. Immunology and Evolution of Infectious Disease - NCBI. Retrieved from [Link]

  • Al-Majdhoub, M. M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC. Retrieved from [Link]

  • Boster Biological Technology. (2022, August 26). Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. Retrieved from [Link]

  • Shimadzu. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Shimadzu. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing 2-(phenylamino)phenylacetic acid derivatives. Google Patents.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu. Retrieved from [Link]

  • Agilent Technologies. (2010, May 14). Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization. Agilent. Retrieved from [Link]

  • LookChem. (n.d.). 2-Amino-2-phenylacetic acid. LookChem. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-(2-methylphenyl)acetic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. Google Patents.

Sources

Safety Operating Guide

Operational Safety and Personal Protective Equipment (PPE) Guide for Handling 2-Amino-2-(3-ethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes toward structurally complex non-natural amino acids, the handling of highly functionalized compounds like 2-Amino-2-(3-ethylphenyl)acetic acid (CAS: 1270321-46-4) requires stringent, causality-driven safety protocols. Because it is a derivative of phenylglycine—a class known for exhibiting specific bioactive profiles such as enzyme inhibition[1]—routine laboratory safety must be elevated to prevent unintended occupational exposure.

This guide synthesizes technical hazard assessments with OSHA and CDC standards to provide researchers and laboratory managers with a self-validating system for chemical handling, PPE selection, and waste disposal.

Mechanistic Hazard Assessment (The "Why")

True safety relies on understanding the causality behind chemical hazards, not just rote compliance.

  • Respiratory & Ocular Hazards: 2-Amino-2-(3-ethylphenyl)acetic acid presents as a fine, crystalline powder. The aerodynamic diameter of milled synthetic amino acids routinely falls into the respirable fraction (<10 μm). If aerosolized, the free carboxylic acid and amine groups act as localized pH modifiers upon contact with the mucosal tissues of the respiratory tract and eyes, causing acute irritation.

  • Dermal Sensitization: Native amino acids are highly water-soluble, but the substitution of an ethylphenyl ring on the alpha-carbon significantly increases the molecule's lipophilicity[1]. This structural modification enhances its ability to penetrate compromised lipid bilayers of the stratum corneum, increasing the risk of contact dermatitis or sensitization over prolonged exposure.

Under the OSHA Laboratory Standard (29 CFR 1910.1450), a comprehensive Chemical Hygiene Plan (CHP) must implement specific work practices to protect employees from these sub-lethal but disruptive health hazards[2].

Quantitative PPE & Engineering Control Specifications

Engineering controls must always serve as the primary mitigation strategy, with PPE deployed as the final barrier[3]. The following table summarizes the quantitative specifications required for safe handling.

Control CategoryEquipment SpecificationQuantitative MetricMechanistic Rationale
Ventilation Fume Hood Face Velocity80–120 FPM (0.4–0.6 m/s)Prevents the escape of low-density particulate dusts during powder dispensing operations[2].
Dermal Guard Nitrile Gloves (Double)≥ 4 mil (0.1 mm) per layerBlocks permeation of lipophilic ethylphenyl groups. Double-gloving mitigates micro-tear risks.
Ocular Guard Splash Goggles / Face ShieldANSI Z87.1+ compliantStandard safety glasses lack orbital seals, leaving eyes vulnerable to airborne particulate settling.
Respiratory N95 / P100 Respirator≥ 95% particulate filtrationRecommended if handling >50 grams outside a closed system to capture aerosolized crystalline dusts[4].

Step-by-Step Handling and Dispensing Protocol

Every operational procedure must be a self-validating system. Do not proceed to the next step unless the prior step's validation check is confirmed.

Phase 1: Pre-Operational Validation
  • Verify Containment: Check the local exhaust ventilation (LEV) or fume hood monitor.

    • Self-Validation: Ensure the airflow reads >100 FPM. If the alarm sounds or flow is unverified, abort the operation.

  • Static Dissipation: Wipe the analytical balance and surrounding work surface with an anti-static cloth.

    • Causality: Phenylglycine derivatives hold static charge. Introducing a spatula to a charged environment can cause the fine powder to violently repel and aerosolize.

  • Don PPE: Put on an anti-static lab coat, ANSI-compliant splash goggles, and a double layer of nitrile gloves.

Phase 2: Dispensing Methodology
  • Equilibration: Place the stock container of 2-Amino-2-(3-ethylphenyl)acetic acid inside the hood. Uncap the container slowly to allow internal and ambient pressures to equalize without expelling dust.

  • Weighing: Dispense the powder using a grounded stainless steel (or pre-treated disposable anti-static) spatula into a pre-tared weigh boat.

  • Securing: Cap the primary stock container tightly before attempting to move the weigh boat.

    • Self-Validation: Visually confirm the threads of the cap are fully engaged to prevent spill events during transport.

Phase 3: Post-Handling & Doffing
  • Decontamination: Wet-wipe the spatula, the balance pan, and the hood floor with a solvent suitable for the compound (typically a dilute alcohol/water mixture), followed by a dry wipe.

  • Doffing: Remove the outer layer of gloves inside the hood and dispose of them in the solid waste bin. Remove the inner gloves outside the hood. Wash hands thoroughly with soap and water[4].

Operational Workflow Visualization

PPE_Workflow Start Pre-Operation: Verify Fume Hood Velocity (>100 FPM) PPE_Don Don PPE: Double Nitrile, N95/P100, Splash Goggles Start->PPE_Don Handling Material Handling: 2-Amino-2-(3-ethylphenyl)acetic acid PPE_Don->Handling SpillCheck Containment Breach or Spill Detected? Handling->SpillCheck SpillResponse Execute Spill Protocol: HEPA Vac & Wet Wipe SpillCheck->SpillResponse Yes Disposal Waste Disposal: Seal in EPA-Compliant Bins SpillCheck->Disposal No SpillResponse->Disposal Doff Doff PPE & Wash Hands (Self-Validation Complete) Disposal->Doff

Fig 1: Step-by-step hazard mitigation and PPE workflow for handling synthetic amino acid powders.

Spill Response and Disposal Plan

Improper waste segregation of unnatural amino acids can lead to environmental persistence or unexpected reactivity in waste carboys.

Emergency Spill Response
  • Minor Spill (<50g inside hood): Do not dry-sweep. Dry-sweeping aerosolizes the active material. Cover the spill with an absorbent pad lightly dampened with water or ethanol to trap the powder. Carefully scoop the wetted mass into a secondary hazardous waste container.

  • Major Spill (>50g outside hood): Evacuate the immediate vicinity. Personnel responding must don a fitted N95 or PAPR. Use a specialized HEPA-filtered vacuum to remove the powder, followed by wet-wiping the entire surface area.

Routine Waste Management
  • Solid Waste: All weigh boats, spatulas, Kimwipes, and outer gloves that came into direct contact with the compound must be treated as hazardous chemical waste. Place in a designated, heavy-duty polyethylene bag (min. 6 mil thick) and seal within a rigid container.

  • Aqueous/Organic Waste: Solutions containing 2-Amino-2-(3-ethylphenyl)acetic acid must not be poured down the drain. Collect in high-density polyethylene (HDPE) carboys clearly labeled with the full chemical name (no abbreviations). Ensure the pH of the waste solution is neutralized (between 6.0 and 8.0) before long-term storage to prevent pressure buildup from off-gassing.

References

  • ChemicalBook.2-Amino-2-phenylacetic acid | 2835-06-5. ChemicalBook.
  • University of Puerto Rico (MSC).The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Centers for Disease Control and Prevention (CDC).
  • University of New England.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.